Ethyl Tetradecanoate-d27
説明
Structure
3D Structure
特性
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-XTVIBXJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Ethyl Tetradecanoate-d27 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Tetradecanoate-d27 is the deuterated form of ethyl myristate, an ethyl ester of the saturated fatty acid, myristic acid. In the scientific community, particularly in the realms of pharmacology and metabolic research, isotopically labeled compounds like this compound are invaluable tools. The substitution of 27 hydrogen atoms with deuterium atoms in the tetradecanoyl chain renders the molecule heavier, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property enables researchers to trace the metabolic fate of the ethyl tetradecanoate molecule in vivo and in vitro, providing critical insights into lipid metabolism, pharmacokinetics, and the mechanisms of drug action. This guide provides a comprehensive overview of the chemical properties, metabolic significance, and experimental applications of this compound.
Chemical Properties
This compound is a stable, non-radioactive isotopically labeled compound. Its physical and chemical properties are very similar to that of the unlabeled Ethyl Tetradecanoate, with the primary difference being its increased molecular weight due to the presence of deuterium.
| Property | Value | Reference |
| Chemical Name | Ethyl (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-d27)tetradecanoate | |
| Synonyms | Ethyl myristate-d27, Myristic acid-d27 ethyl ester | |
| CAS Number | 1113009-11-2 | [1] |
| Molecular Formula | C₁₆H₅D₂₇O₂ | [1] |
| Molecular Weight | 283.59 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless liquid or solid, similar to the non-deuterated form. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform. | |
| Storage | Recommended storage at 2-8°C in a refrigerator.[1] |
Metabolic Fate and Signaling Pathways
Upon administration, this compound is expected to follow the metabolic pathways of its non-deuterated analog, myristic acid, after hydrolysis of the ethyl ester. The deuterated myristoyl group can be traced as it is incorporated into various cellular components and participates in key metabolic processes. The primary metabolic pathways include:
-
Activation to Myristoyl-CoA: Myristic acid is activated to myristoyl-CoA by acyl-CoA synthetases.[2]
-
β-Oxidation: Myristoyl-CoA can enter the mitochondria and undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[2]
-
Incorporation into Lipids: Myristoyl-CoA is a substrate for the synthesis of various complex lipids, including triglycerides for energy storage and phospholipids as structural components of cell membranes.[2][3]
-
Protein N-Myristoylation: Myristic acid can be co-translationally attached to the N-terminal glycine of a variety of proteins, a process known as N-myristoylation. This modification is crucial for the function and localization of these proteins.
-
Elongation: Myristoyl-CoA can be elongated by fatty acid elongases to form longer-chain fatty acids like palmitic acid (C16:0).[2]
The following diagram illustrates the central role of myristoyl-CoA in cellular metabolism.
Experimental Protocols
The use of this compound in research typically involves its administration to a biological system, followed by the extraction and analysis of lipids and proteins to determine the incorporation and distribution of the deuterated myristoyl group.
General Experimental Workflow
The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristic Acid Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Ethyl Tetradecanoate-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethyl Tetradecanoate-d27, a deuterated form of ethyl myristate. This document details the synthetic protocol, purification methods, and analytical techniques for quality control, including quantitative data presentation and workflow visualizations.
Introduction
This compound is a stable isotope-labeled compound where 27 hydrogen atoms on the tetradecanoate backbone have been replaced with deuterium. Such deuterated molecules are invaluable tools in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, as internal standards in quantitative mass spectrometry-based assays, and in metabolic tracing research. The heavy isotope labeling allows for the differentiation of the labeled molecule from its endogenous, non-labeled counterparts, enabling precise tracking and quantification in complex biological matrices.
This guide outlines a robust method for the synthesis of this compound via Fischer esterification of myristic acid-d27, followed by a detailed protocol for assessing its isotopic purity.
Synthesis of this compound
The synthesis of this compound is achieved through the Fischer esterification of commercially available myristic acid-d27 with ethanol in the presence of an acid catalyst. This reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.
Chemical Reaction
The overall reaction is as follows:
Myristic Acid-d27 reacts with Ethanol in the presence of an acid catalyst to yield this compound and Water.
Experimental Protocol: Fischer Esterification
Materials:
-
Myristic Acid-d27 (≥98% isotopic purity)
-
Ethanol (anhydrous, ≥99.5%)
-
Sulfuric Acid (concentrated, 98%) or p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, if using toluene)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add myristic acid-d27 (e.g., 5.0 g).
-
Addition of Reagents: Add a significant excess of anhydrous ethanol (e.g., 50 mL). The excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product.
-
Catalyst Addition: Slowly and carefully add the acid catalyst. Use either concentrated sulfuric acid (e.g., 0.5 mL) or p-toluenesulfonic acid monohydrate (e.g., 0.2 g).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 25 mL)
-
Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Starting Material | Myristic Acid-d27 |
| Theoretical Yield | Based on starting material |
| Actual Yield | Typically >90% |
| Appearance | Colorless to pale yellow liquid |
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to ensure its suitability for its intended applications. The primary techniques used for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic distribution of the synthesized compound. The gas chromatograph separates the this compound from any potential impurities, and the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the extent of deuterium incorporation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Data Analysis:
The mass spectrum of this compound will show a molecular ion peak (M⁺) at a higher m/z value compared to the non-deuterated analog. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule with the intensities of peaks corresponding to molecules with fewer deuterium atoms (isotopologues).
Expected Isotopic Purity Data:
| Isotopologue | Molecular Formula | Theoretical Mass (amu) | Expected Abundance (%) |
| This compound | C₁₆H₅D₂₇O₂ | 283.6 | ≥ 98.0 |
| Ethyl Tetradecanoate-d26 | C₁₆H₆D₂₆O₂ | 282.6 | ≤ 1.5 |
| Ethyl Tetradecanoate-d25 | C₁₆H₇D₂₅O₂ | 281.6 | ≤ 0.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized ester and to verify the positions of deuterium labeling. Both ¹H NMR and ²H NMR can be employed.
-
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons on the fatty acid chain. The only significant signals will be from the ethyl group protons and any residual protons in the deuterated chain.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the tetradecanoate chain, confirming the successful deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence of signals in the regions corresponding to the alkyl chain of myristate confirms high levels of deuteration.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of signals will confirm the incorporation of deuterium.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Isotopic Purity Analysis Workflow
Caption: Analytical workflow for determining isotopic purity.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and quality control of this compound. The described Fischer esterification protocol is a reliable method for obtaining high yields of the desired product. Furthermore, the outlined GC-MS and NMR analytical procedures are essential for verifying the high isotopic purity required for its use in sensitive research and development applications. By following these guidelines, researchers can confidently prepare and characterize this compound for their specific needs.
Technical Guide to the Physical Properties of Ethyl Tetradecanoate-d27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and estimated physical properties of Ethyl Tetradecanoate-d27, a deuterated isotopologue of Ethyl Tetradecanoate. Due to the limited availability of experimental data for the deuterated species, this document leverages data from the non-deuterated analogue and established principles of isotope effects to offer a thorough profile for research and development purposes.
Core Physical Properties
The physical characteristics of this compound are primarily influenced by the substitution of 27 hydrogen atoms with deuterium. This isotopic substitution leads to a notable increase in molecular weight and can cause slight alterations in other physical properties such as density and boiling point. A direct comparison with its non-deuterated counterpart, Ethyl Tetradecanoate, is provided below.
| Property | Ethyl Tetradecanoate | This compound |
| Molecular Formula | C16H32O2 | C16H5D27O2[1][2] |
| Molecular Weight | 256.42 g/mol [3][4] | 283.59 g/mol [1][2] |
| Melting Point | 11-12 °C[3] | Estimated to be slightly higher than 11-12 °C |
| Boiling Point | 178-180 °C at 12 mm Hg[3] | Estimated to be slightly higher than the non-deuterated form.[5][6][7][8] |
| Density | 0.86 g/mL at 25 °C[3] | Estimated to be slightly higher than 0.86 g/mL.[9][10] |
| Refractive Index | n20/D 1.436[3] | Estimated to be slightly different from the non-deuterated form.[11] |
Note on Estimated Values: The physical properties for this compound, other than molecular formula and weight, are estimations. Generally, deuterated compounds exhibit slightly higher boiling points and densities compared to their non-deuterated counterparts due to the increased mass of deuterium.[5][6][7][9][10] The exact values for this compound would require experimental determination.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the solidified this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample.[12] The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[12][13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.[14][15]
-
Determination: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[14]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[14][16]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[17][18][19]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[18][19]
-
Determination: The Thiele tube is gently heated, causing the temperature of the sample to rise. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[18] The heating is then discontinued.
-
Data Recording: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the bubble stream ceases and the liquid begins to be drawn back into the capillary tube.[18][19]
Density Determination (Pycnometer Method)
Density is the mass per unit volume of a substance.
Methodology:
-
Apparatus Preparation: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and its mass is precisely measured.
-
Sample Measurement: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The filled pycnometer is then weighed to determine the mass of the liquid.
-
Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For higher accuracy, the temperature of the sample should be recorded as density is temperature-dependent.[20][21]
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology:
-
Apparatus Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[22]
-
Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[22]
-
Data Recording: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[22]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound such as this compound.
Caption: Workflow for the determination of physical properties.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Ethyl tetradecanoate [chembk.com]
- 4. larodan.com [larodan.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. synmr.in [synmr.in]
- 8. benchchem.com [benchchem.com]
- 9. Heavy water - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Technical Guide to the Solubility of Ethyl Tetradecanoate-d27 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethyl Tetradecanoate-d27, a deuterated stable isotope of Ethyl Myristate. Given that deuteration does not significantly alter the solubility of a compound in organic solvents, this document will refer to data for the non-deuterated form, Ethyl Tetradecanoate (also known as Ethyl Myristate), to provide a robust and relevant solubility profile.
Ethyl Tetradecanoate is the ethyl ester of myristic acid, a saturated fatty acid. It is a colorless liquid with a waxy or fruity odor, widely used in cosmetics, flavorings, and as a fragrance component.[1][2] In pharmaceutical research, its deuterated form, this compound, serves as an internal standard in mass spectrometry-based analyses due to its chemical similarity to the non-deuterated form but distinct mass.
Solubility Profile
Ethyl Tetradecanoate is a lipophilic compound, rendering it soluble in most organic solvents and insoluble in water.[3][4][5] The following table summarizes the available quantitative and qualitative solubility data for Ethyl Tetradecanoate in various organic solvents.
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Ethanol | 30 mg/mL | Soluble | [6] |
| 1 mL in 1 mL of 95% ethanol | [1][7] | ||
| Dimethylformamide (DMF) | 30 mg/mL | [6] | |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [6] | |
| Ether | Slightly soluble | [1][4][5][7] | |
| Chloroform | Soluble | [2] | |
| Methanol | Slightly Soluble | [2] | |
| Water | Insoluble/Not miscible | [2][4][5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a fatty acid ester like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Ethanol, HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL) to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the solution to stand undisturbed for a few hours to let the undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved particles.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining suspended particles.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Quantification:
-
Analyze the prepared standard solutions and the diluted sample solution using a suitable analytical method like HPLC or GC-MS.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility
The solubility of a fatty acid ester like Ethyl Tetradecanoate is governed by the principle of "like dissolves like." This means it will be more soluble in solvents with similar polarity.
Caption: Logical relationship of Ethyl Tetradecanoate solubility with solvent polarity.
References
- 1. scent.vn [scent.vn]
- 2. Ethyl myristate | 124-06-1 [chemicalbook.com]
- 3. Ethyl Myristate at Best Price, High-Quality Organic Carboxylic Acid Ester [sontaraorgano.in]
- 4. Ethyl tetradecanoate [chembk.com]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Principle of Using Deuterated Internal Standards in Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative mass spectrometry, achieving the highest levels of accuracy, precision, and reliability is paramount, particularly in regulated environments like pharmaceutical development and clinical research.[1][2] This technical guide provides an in-depth exploration of the "gold standard" for quantification: the use of deuterated internal standards through the principle of Isotope Dilution Mass Spectrometry (IDMS).[3] We will dissect the core principles, detail the profound advantages over other standardization techniques, provide comprehensive experimental protocols, and present quantitative data that underscores the superiority of this method. This document serves as a critical resource for scientists aiming to develop and validate robust, high-fidelity quantitative assays.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The foundational principle of using a deuterated internal standard (IS) is elegant and powerful. It involves introducing a compound that is chemically identical to the analyte of interest but is physically distinguishable by the mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms (¹H) on the analyte molecule with its heavier, stable isotope, deuterium (²H or D).[1]
This substitution results in a molecule with nearly identical physicochemical properties—polarity, solubility, pKa, and structure—but with a higher mass.[1][4] The mass shift allows the mass spectrometer to detect the analyte and the deuterated IS as two distinct entities, even if they co-elute perfectly from the chromatography system.[1]
By adding a precise, known amount of the deuterated IS to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process, it acts as a perfect mimic for the analyte.[3][5] Any physical loss or variability encountered during the entire analytical workflow will affect both the analyte and the IS to the same degree. This includes:
-
Sample Preparation: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer's source caused by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1]
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, or detector response.[1][5]
Because both compounds are affected equally, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration. This ratio is the key to accurate quantification, correcting for a multitude of potential errors that would otherwise compromise the data.[3]
Figure 1: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Key Advantages of Deuterated Internal Standards
The primary benefit of using a deuterated IS is the significant enhancement in assay precision and accuracy.[6] These standards are widely considered the best choice for correcting for recovery issues, matrix effects, and ionization variability.[6]
-
Co-elution: Because the chemical properties are nearly identical, the deuterated IS and the analyte exhibit almost the same retention time in liquid chromatography (LC).[2] This ensures both compounds pass through the mass spectrometer's ion source at the same time, experiencing the exact same matrix effects and ionization conditions.[7][8]
-
Correction for Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated IS experiences the same suppression or enhancement, allowing for accurate signal normalization.[1]
-
Correction for Sample Loss: Any loss of material during sample preparation steps (e.g., incomplete extraction recovery) will affect the chemically identical analyte and IS proportionally, preserving the crucial peak area ratio.[1]
-
Improved Precision and Accuracy: By mitigating the most significant sources of error in LC-MS analysis, deuterated standards dramatically reduce the coefficient of variation (%CV) and bias in quantitative results.[9]
Quantitative Data Presentation
The superiority of stable isotope-labeled (SIL), particularly deuterated, internal standards over structural analogs is well-documented. Data consistently shows a marked improvement in assay performance.
Table 1: Comparison of Assay Precision with Different Internal Standards This table summarizes a study comparing the performance of an assay for the anticancer drug Kahalalide F using a structural analog IS versus a SIL IS.
| Parameter | Structural Analog IS | SIL (Deuterated) IS | Improvement |
| Number of Samples (n) | 284 | 340 | - |
| Mean Bias (%) | 96.8% | 100.3% | Accuracy closer to 100% |
| Standard Deviation (%) | 8.6% | 7.6% | - |
| Variance Significance (p-value) | - | p = 0.02 | Variance significantly lower |
| Source: Adapted from Stokvis et al.[9] |
The data clearly indicates that the implementation of the SIL internal standard resulted in a statistically significant improvement in the precision of the method.[9] Furthermore, the accuracy improved, with the bias using the SIL standard not deviating significantly from the true value of 100%.[9]
Table 2: Performance Characteristics for Therapeutic Drug Monitoring with a Deuterated IS This table shows typical validation data for an LC-MS/MS method for quantifying Tamoxifen and its active metabolites in plasma using deuterated tamoxifen (tamoxifen-d5) as the internal standard.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (Bias %) |
| Tamoxifen | 1 - 500 | 1 | < 5% | < 6% | -5% to +4% |
| Endoxifen | 0.5 - 100 | 0.5 | < 7% | < 8% | -7% to +6% |
| 4-Hydroxytamoxifen | 0.5 - 100 | 0.5 | < 6% | < 7% | -6% to +5% |
| Source: Representative data based on published methods.[10] |
These results demonstrate the high level of precision and accuracy that can be achieved with methods properly utilizing deuterated internal standards, meeting the stringent requirements for therapeutic drug monitoring.
Detailed Experimental Protocols
A robust and reproducible protocol is essential for the successful application of deuterated internal standards.
Protocol 1: Generic LC-MS/MS Quantification of a Drug in Human Plasma
Objective: To accurately quantify an analyte in human plasma using a deuterated internal standard.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution.
-
Prepare a deuterated IS working solution at a fixed concentration (e.g., 50 ng/mL) in 50:50 methanol:water. The concentration should be chosen to yield a good signal-to-noise ratio without saturating the detector.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the deuterated IS working solution.[2]
-
Vortex briefly to mix. This step is critical; the IS must be added before any extraction to account for recovery losses.[5]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.[2]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the analyte and IS are resolved from matrix interferences and co-elute. (e.g., 5% B to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for both the analyte and the deuterated IS.[3]
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the IS.[2]
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.[2]
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.[2]
-
Apply a linear regression with appropriate weighting (e.g., 1/x²).[3]
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]
-
Figure 2: Experimental workflow for plasma sample analysis.
Protocol 2: Assessment of Chromatographic Co-elution
Objective: To verify that the analyte and its deuterated IS have the same retention time.
Methodology:
-
Prepare Solutions: Create three separate solutions at a mid-range concentration: (a) analyte only, (b) IS only, and (c) a 1:1 mixture of analyte and IS.[11]
-
LC-MS Analysis: Inject each solution separately onto the LC-MS system using the final analytical method.[11]
-
Data Evaluation: Overlay the chromatograms from the 1:1 mixture. The peak apex for the analyte and the IS should be identical.[11] A significant difference in retention time indicates a deuterium isotope effect, which could compromise matrix effect correction if the ion suppression profile is not uniform across the peak.[11][12]
Critical Considerations and Best Practices
While powerful, the effective use of deuterated standards requires attention to detail.
-
Mass Shift: A minimum mass shift of +3 Daltons is recommended to avoid interference from the natural ¹³C isotopes of the analyte.[11] For molecules containing chlorine or bromine, a larger shift may be needed.[11]
-
Position of Labeling: Deuterium atoms must be placed in chemically stable positions.[13] Avoid sites prone to back-exchange with hydrogen from the solvent, such as hydroxyl (-OH), amine (-NH), and sulfhydryl (-SH) groups.[3]
-
Isotopic Purity: The isotopic enrichment of the deuterated standard should be as high as possible, ideally ≥98%, to minimize the contribution of any unlabeled analyte present in the IS solution.[3][14]
Figure 3: Key selection criteria for a deuterated internal standard.
Conclusion
Deuterated internal standards, when applied correctly within the framework of Isotope Dilution Mass Spectrometry, are the cornerstone of high-quality quantitative analysis.[14] They provide an unparalleled ability to correct for nearly all sources of analytical variability, from sample preparation through final detection. By ensuring that quantification is based on a stable signal ratio rather than an absolute signal intensity, these standards enable the generation of highly accurate, precise, and defensible data. For researchers, scientists, and drug development professionals, mastering this technique is not just a best practice—it is essential for producing data of the highest integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
A Comprehensive Technical Guide to the Handling and Storage of Deuterated Lipid Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the handling and storage of deuterated lipid standards to ensure their stability, integrity, and optimal performance in research and development applications. Adherence to these guidelines is critical for generating accurate and reproducible data in lipidomics and other sensitive analytical methodologies.
General Handling and Storage Recommendations
The long-term stability of deuterated lipid standards is paramount for their effective use as internal standards in quantitative analyses. Improper handling and storage can lead to degradation through processes such as oxidation and hydrolysis, compromising the accuracy of experimental results.
Storage Conditions
The appropriate storage conditions for deuterated lipid standards are dependent on their physical state (powder or solution) and the nature of their fatty acid chains (saturated or unsaturated).
| Lipid Type | Physical State | Recommended Storage Temperature | Container Type | Key Considerations |
| Saturated Lipids | Powder | ≤ -16°C | Glass vial with Teflon-lined cap | Stable as a dry powder.[1] |
| Unsaturated Lipids | Powder | Not Recommended | Not Applicable | Highly hygroscopic and prone to oxidation and hydrolysis. Should be dissolved in a suitable organic solvent immediately upon receipt.[1] |
| All Lipid Types | Organic Solution | -20°C ± 4°C | Glass vial with Teflon-lined cap | Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Storing organic solutions below -30°C is not advised unless in a sealed glass ampoule.[1] |
| All Lipid Types | Aqueous Suspension | Not Recommended for Long-Term Storage | Plastic or Glass | Prone to hydrolysis over time. |
Handling Precautions
-
Avoid Plastic Containers: Never store deuterated lipids in organic solvents in plastic containers (e.g., polystyrene, polyethylene, polypropylene), as plasticizers and other contaminants can leach into the solvent.[1] Aqueous suspensions, however, can be stored in plastic.
-
Use Appropriate Transfer Tools: When transferring lipids in organic solutions, always use glass, stainless steel, or Teflon-lined equipment to prevent contamination.
-
Equilibrate to Room Temperature: Before opening a vial of powdered lipid standard, it is crucial to allow the entire container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which can lead to degradation.[1]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing lipid solutions can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.
Experimental Protocols
Protocol for Reconstitution of a Powdered Deuterated Lipid Standard
This protocol outlines the procedure for dissolving a powdered deuterated lipid standard to create a stock solution.
Materials:
-
Deuterated lipid standard (powder) in its original vial
-
High-purity organic solvent (e.g., chloroform, methanol, or a mixture)
-
Glass syringe or pipette
-
Clean glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Remove the vial containing the powdered lipid from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30-60 minutes.
-
Solvent Addition: Once at room temperature, open the vial and add the calculated volume of the appropriate high-purity organic solvent to achieve the desired stock solution concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use gentle sonication to ensure the lipid is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.
-
Inert Gas Purge: To minimize the risk of oxidation, especially for unsaturated lipids, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing.
-
Labeling and Storage: Clearly label the vial with the lipid name, concentration, solvent, and date of preparation. Store the stock solution at -20°C ± 4°C.[1]
Protocol for Preparation of a Diluted Working Standard Solution
This protocol describes the preparation of a diluted working solution from a stock solution.
Materials:
-
Deuterated lipid stock solution
-
High-purity organic solvent
-
Glass syringe or pipette
-
Clean glass vial with a Teflon-lined cap
-
Vortex mixer
Procedure:
-
Equilibration: Remove the stock solution from the freezer and allow it to warm to room temperature.
-
Dilution: Using a calibrated glass pipette or syringe, transfer the required volume of the stock solution into a new, clean glass vial. Add the calculated volume of the appropriate solvent to achieve the desired working concentration.
-
Mixing: Tightly cap the vial and vortex gently to ensure the solution is homogeneous.
-
Storage: If not for immediate use, flush the headspace with inert gas and store at -20°C. For immediate use in an experiment, working solutions can be prepared fresh.
Application in Signaling Pathway Analysis
Deuterated lipid standards are invaluable tools for the accurate quantification of lipids involved in cellular signaling pathways using mass spectrometry-based methods.
Eicosanoid Signaling Pathway
Arachidonic acid and other polyunsaturated fatty acids are precursors to eicosanoids, a class of signaling molecules involved in inflammation. Deuterated arachidonic acid can be used as an internal standard to quantify the enzymatic production of various eicosanoids.
Caption: Role of deuterated arachidonic acid in eicosanoid pathway analysis.
Sphingolipid Signaling Pathway
Sphingolipids, such as ceramides and sphingosine-1-phosphate, are key regulators of cellular processes including apoptosis and proliferation. Deuterated sphingolipid standards are essential for accurate quantification in studies of sphingolipid metabolism and signaling.[2]
Caption: Use of deuterated ceramide in sphingolipid metabolism studies.
Quality Control and Stability Testing
Regular quality control is essential to ensure the integrity of deuterated lipid standards.
Routine Quality Control
-
Visual Inspection: Regularly inspect solutions for any signs of precipitation or discoloration, which could indicate degradation or contamination.
-
Purity Assessment: The chemical and isotopic purity of deuterated standards should be periodically verified. High-resolution mass spectrometry (HRMS) can be used to confirm isotopic enrichment, while liquid chromatography-mass spectrometry (LC-MS) can assess chemical purity.
Experimental Protocol: Accelerated Stability Testing
This protocol provides a framework for assessing the stability of a deuterated lipid standard under stressed conditions.
Objective: To determine the short-term stability of a deuterated lipid solution by exposing it to elevated temperatures and analyzing for degradation products over time.
Materials:
-
Deuterated lipid standard solution
-
Incubator or oven set to a moderately elevated temperature (e.g., 40°C)
-
LC-MS system
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0): Analyze an aliquot of the freshly prepared deuterated lipid solution by LC-MS to establish a baseline chromatogram and mass spectrum. This will serve as the control.
-
Incubation: Place a sealed vial of the lipid solution in an incubator at the chosen elevated temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72, and 168 hours), remove an aliquot of the solution from the incubator.
-
LC-MS Analysis: Analyze each time-point aliquot by LC-MS using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms and mass spectra of the time-point samples to the T=0 control. Look for:
-
A decrease in the peak area of the parent lipid.
-
The appearance of new peaks corresponding to potential degradation products (e.g., oxidized or hydrolyzed lipids).
-
-
Interpretation: A significant change in the chromatographic profile or the emergence of degradation products indicates instability under the tested conditions. This information can help establish appropriate handling and storage procedures to minimize degradation.
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of their deuterated lipid standards, leading to more accurate and reproducible scientific outcomes.
References
Commercial Suppliers of High-Purity Ethyl Tetradecanoate-d27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity Ethyl Tetradecanoate-d27, a deuterated stable isotope-labeled compound essential for a range of research applications, particularly in mass spectrometry-based quantitative analysis. This document outlines the key commercial suppliers, their product specifications, and the experimental methodologies relevant to the synthesis, purification, and quality control of this critical research tool.
Introduction to this compound
This compound, also known as ethyl myristate-d27, is the ethyl ester of the deuterated C14 saturated fatty acid, myristic acid. The extensive deuteration of the myristic acid backbone makes it an ideal internal standard for mass spectrometry (MS) applications. Its use allows for the precise and accurate quantification of its non-labeled counterpart, ethyl myristate, and the free fatty acid, myristic acid, in complex biological matrices. The significant mass shift of +27 amu relative to the endogenous analyte ensures clear differentiation in MS spectra, minimizing isotopic overlap and enhancing analytical sensitivity and specificity.
Commercial Suppliers and Product Specifications
Several reputable suppliers specialize in the production and distribution of high-purity stable isotope-labeled compounds, including this compound and its precursor, Myristic Acid-d27. The following table summarizes the product specifications from leading commercial vendors. It is important to note that while some suppliers offer the ethyl ester directly, others provide the deuterated free fatty acid, which can be readily esterified to the desired ethyl ester form.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Format |
| LGC Standards | This compound | TRC-E925181 | 98 atom % D | min 98% | Neat |
| Cambridge Isotope Laboratories, Inc. (CIL) | Myristic acid (D27, 98%) | DLM-208 | Not specified for d27, but typically ≥98% | 98% | Neat |
| Cayman Chemical | Myristic Acid-d27 | 9003317 | ≥99% deuterated forms (d1-d27) | ≥95% | Solid |
| Pharmaffiliates | Ethyl Myristate-d27 | Not specified | Not specified | Not specified | Not specified |
Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and quality control of this compound, based on established chemical principles and practices in stable isotope labeling.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding deuterated carboxylic acid, Myristic Acid-d27. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.
Materials:
-
Myristic Acid-d27
-
Anhydrous Ethanol (absolute, ≥99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing Myristic Acid-d27, add a significant excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. Alternatively, acetyl chloride can be carefully added to the ethanol to generate anhydrous HCl in situ, which also serves as an effective catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the synthesis typically requires purification to remove any unreacted starting materials and byproducts. Column chromatography is a widely used and effective method for this purpose.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield high-purity this compound.
Quality Control and Characterization
The identity, chemical purity, and isotopic enrichment of the final product are confirmed using a combination of analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine the chemical purity and confirm the molecular weight of the deuterated compound.
-
Method: A small amount of the purified product is dissolved in a suitable solvent and injected into the GC-MS system. The gas chromatogram will indicate the presence of any volatile impurities, and the mass spectrum of the main peak will confirm the mass-to-charge ratio (m/z) corresponding to this compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the molecule and to assess the degree and position of deuteration.
-
Method:
-
¹H NMR: The absence or significant reduction of proton signals in the myristoyl chain confirms successful deuteration. The presence of the characteristic signals for the ethyl group protons will confirm the ester formation.
-
²H NMR: This technique can be used to directly observe the deuterium signals and confirm their positions on the carbon skeleton.
-
¹³C NMR: The carbon signals of the deuterated carbons will show characteristic splitting patterns (due to C-D coupling) and a decrease in intensity, providing further evidence of deuteration.
-
3. High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To accurately determine the elemental composition and calculate the isotopic enrichment.
-
Method: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula and to quantify the percentage of the d27 isotopologue relative to other isotopologues.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A flowchart illustrating the key stages in the synthesis and purification of high-purity this compound.
Quality Control Workflow
Caption: A diagram outlining the analytical techniques employed for the quality control and characterization of this compound.
Application in Metabolic Research: Fatty Acid Elongation Pathway
Caption: A simplified signaling pathway demonstrating the use of this compound as a tracer to study fatty acid elongation.
The Role of Ethyl Tetradecanoate-d27 in Early Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ethyl Tetradecanoate-d27, a deuterated stable isotope-labeled fatty acid, in the field of early metabolic research. Its primary utility lies in its function as a tracer for myristic acid (tetradecanoic acid), enabling the precise tracking of this fatty acid's metabolic fate within biological systems. The incorporation of deuterium atoms results in a mass shift that is readily detectable by mass spectrometry, allowing for the differentiation between the exogenously supplied tracer and endogenous lipids. This guide details the metabolic pathways in which this compound is involved, provides generalized experimental protocols for its use, and outlines the principles of its analysis.
The Significance of Myristic Acid in Metabolism
Myristic acid, a 14-carbon saturated fatty acid, is not merely an energy source but also plays crucial roles in various cellular processes. It is a key component of cellular membranes and is involved in critical signaling pathways through its attachment to proteins in a process known as N-myristoylation.[1][2][3] This modification is vital for protein localization, stability, and function, impacting a wide array of signaling cascades.[2][4][5][6] Furthermore, myristic acid can be elongated and desaturated to form other fatty acids, or incorporated into various lipid classes such as triglycerides, phospholipids, and sphingolipids.[1][7] Given its involvement in these fundamental processes, tracing the metabolism of myristic acid is essential for understanding both normal physiology and the pathophysiology of metabolic diseases.
Data Presentation
A comprehensive literature review did not yield specific quantitative data from studies utilizing this compound. Therefore, tables summarizing its incorporation rates or metabolic flux are not available at this time. Researchers using this tracer would typically generate quantitative data on:
-
Incorporation into Lipid Classes: The percentage or absolute amount of this compound incorporated into triglycerides, phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine), and sphingolipids over time.
-
Metabolic Conversion: The rate of its elongation to palmitic acid (C16:0) or other longer-chain fatty acids.
-
Protein Myristoylation: The extent of labeling in specific N-myristoylated proteins.
These data points are crucial for understanding the dynamics of fatty acid metabolism and the impact of various stimuli or therapeutic interventions on these pathways.
Experimental Protocols
The following are detailed, generalized methodologies for the use of this compound as a metabolic tracer in both in vitro and in vivo settings. These protocols are based on established practices for stable isotope labeling in lipidomics and should be optimized for specific experimental systems.
In Vitro Labeling of Cultured Cells
This protocol describes the introduction of this compound into cultured cells to trace its incorporation into cellular lipids.
1. Preparation of Labeling Medium:
- Prepare a stock solution of this compound in a suitable solvent such as ethanol or DMSO.
- Supplement the cell culture medium with the this compound stock solution to achieve the desired final concentration. The final concentration should be optimized to minimize any potential toxicity while ensuring sufficient labeling for detection.
- A vehicle control medium containing an equivalent amount of the solvent should be prepared.
2. Cell Culture and Labeling:
- Plate cells at a density that will ensure they are in the desired growth phase (e.g., logarithmic) at the time of harvesting.
- Allow cells to adhere and grow overnight.
- Remove the existing medium and replace it with the prepared labeling medium or vehicle control medium.
- Incubate the cells for the desired period (e.g., a time course of 1, 4, 8, 12, and 24 hours) to allow for the uptake and metabolism of the tracer.
3. Cell Harvesting and Lipid Extraction:
- After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
- Harvest the cells by scraping or trypsinization.
- Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the cell pellet, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
- The organic phase, containing the lipids, is then collected and dried under a stream of nitrogen.
4. Sample Preparation for Mass Spectrometry:
- Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as methanol or isopropanol.
- The addition of an internal standard mixture containing deuterated lipids of various classes (not containing d27-myristate) is recommended for accurate quantification.
In Vivo Administration in Animal Models
This protocol outlines the administration of this compound to animal models (e.g., mice) to study its metabolism in a whole-organism context.
1. Preparation of Dosing Solution:
- Formulate the this compound in a vehicle suitable for the chosen route of administration. For oral gavage, this could be an oil-based vehicle like corn oil. For intravenous injection, a formulation with a carrier such as bovine serum albumin (BSA) may be necessary.
2. Animal Dosing:
- Administer the dosing solution to the animals. The dose and route of administration will depend on the specific research question.
- A control group of animals should receive the vehicle alone.
3. Sample Collection:
- At predetermined time points after dosing, collect blood and tissues of interest (e.g., liver, adipose tissue, heart).
- Process blood to separate plasma or serum.
- Flash-freeze tissue samples in liquid nitrogen and store at -80°C until lipid extraction.
4. Lipid Extraction and Analysis:
- Homogenize tissue samples and perform lipid extraction as described in the in vitro protocol.
- Prepare the lipid extracts for mass spectrometry analysis as previously described.
Mandatory Visualization
Metabolic Fate of Tetradecanoate
The following diagram illustrates the primary metabolic pathways that myristic acid (tetradecanoate), the fatty acid component of Ethyl Tetradecanoate, enters after being released into the cell.
References
- 1. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl Tetradecanoate-d27 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl Tetradecanoate-d27 as an internal standard (IS) for the quantitative analysis of fatty acid ethyl esters (FAEEs) and other similar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation and instrument response, leading to improved accuracy and precision.[1][2]
Principle of Internal Standardization with this compound
In quantitative GC-MS analysis, an internal standard is a compound that is added in a known, constant amount to all samples, calibration standards, and quality controls. The ideal internal standard has chemical and physical properties similar to the analyte of interest but is distinguishable by the mass spectrometer.
This compound, a deuterated form of Ethyl Tetradecanoate (also known as Ethyl Myristate), serves as an excellent internal standard for the analysis of long-chain fatty acid ethyl esters. Its key advantages include:
-
Similar Chemical Behavior : It closely mimics the extraction, derivatization (if necessary), and chromatographic behavior of endogenous, non-deuterated FAEEs.
-
Co-elution : In many chromatographic systems, it will co-elute or elute very close to the analyte of interest, ensuring that it experiences similar matrix effects.[1][2]
-
Mass Spectrometric Distinction : The deuterium labeling results in a significant mass shift, allowing for its selective detection and quantification by the mass spectrometer without interference from the non-labeled analyte.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following protocols are generalized for the analysis of FAEEs in a biological matrix. Optimization may be required for specific applications.
2.1. Materials and Reagents
-
Internal Standard Stock Solution : this compound (1 mg/mL in a suitable solvent like ethyl acetate or hexane).
-
Working Internal Standard Solution : Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the appropriate solvent.
-
Solvents : HPLC or GC-grade hexane, ethyl acetate, methanol, and isooctane.
-
Extraction Cartridges (if using SPE) : Aminopropyl-bonded silica cartridges.
-
Reagents for Extraction : Sodium sulfate (anhydrous), and reagents for derivatization if required for other analytes.
-
Sample Vials : 2 mL amber glass autosampler vials with PTFE-lined caps.
2.2. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Sample Aliquoting : Pipette a precise volume of the sample (e.g., 200 µL of plasma) into a glass test tube.
-
Internal Standard Spiking : Add a known volume (e.g., 20 µL) of the working this compound solution to each sample, calibrator, and quality control.
-
Protein Precipitation (for plasma/serum) : Add 1 mL of cold acetone, vortex for 30 seconds, and centrifuge to pellet the precipitated proteins.
-
Extraction : Transfer the supernatant to a new glass tube. Add 2 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
Collection : Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation : Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution : Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of ethyl acetate or isooctane.
-
Transfer : Transfer the reconstituted sample to a GC-MS vial for analysis.
2.3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of FAEEs. These should be optimized for the specific instrument and analytes.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column for isomer separation[3] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp to 150°C at 14°C/min, then to 285°C at 10°C/min, hold for 5 min[4] |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
2.4. Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity.[1][2] The specific ions to monitor will depend on the analytes of interest. For Ethyl Tetradecanoate and its deuterated standard, the following ions can be considered:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Tetradecanoate | 88 | 101, 145, 256 |
| This compound | 93 (M+5) | 101, 150, 283 |
Note: The exact m/z values for the deuterated standard should be confirmed by direct infusion or by injecting a pure standard, as the fragmentation pattern may vary slightly.
Data Presentation and Quantitative Analysis
3.1. Calibration Curve Construction
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression is typically applied to the data.
Caption: Principle of internal standard quantification.
3.2. Typical Method Performance Data
The following table summarizes typical performance data for the quantitative analysis of FAEEs using a deuterated internal standard and GC-MS. These values are representative and should be established for each specific laboratory and application.
| Parameter | Typical Performance | Reference for Similar Methods |
| Linearity (r²) | > 0.995 | [5] |
| Limit of Detection (LOD) | 5 - 10 nM | [5] |
| Limit of Quantitation (LOQ) | 60 nM | [5] |
| Intra-assay Precision (%CV) | < 7% | [5] |
| Inter-assay Precision (%CV) | < 15% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
These performance characteristics demonstrate that the use of a deuterated internal standard like this compound in a validated GC-MS method allows for highly accurate, precise, and sensitive quantification of analytes in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS/MS Using Ethyl Tetradecanoate-d27 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental building blocks of complex lipids and serve as essential energy sources and signaling molecules in various metabolic pathways. The accurate quantification of fatty acids in biological matrices, such as plasma, is crucial for understanding disease pathogenesis, identifying potential biomarkers, and in the development of new therapeutics.
This application note presents a robust and sensitive method for the quantitative analysis of a panel of free fatty acids in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Ethyl Tetradecanoate-d27, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a comprehensive procedure for lipid extraction, saponification to release total fatty acids, derivatization to enhance ionization efficiency, and detailed LC-MS/MS parameters.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, methyl-tert-butyl ether (MTBE), acetonitrile, isopropanol, and hexane. LC-MS grade water.
-
Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), 2-picolylamine, N,N'-Diisopropylcarbodiimide (DIC), and pyridine.
-
Standards: Fatty acid analytical standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid) and this compound internal standard.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of fatty acids.
Sample Preparation
-
Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Lipid Extraction (Matyash Method):
-
Add 1.5 mL of methanol to the plasma sample. Vortex thoroughly.
-
Add 5 mL of MTBE. Vortex for 10 minutes at 4°C.
-
Add 1.25 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase into a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Saponification:
-
Reconstitute the dried lipid extract in 1 mL of 2 M methanolic potassium hydroxide.
-
Incubate at 60°C for 60 minutes to hydrolyze ester bonds and release free fatty acids.[1]
-
-
Acidification and Extraction of Free Fatty Acids:
-
After cooling, add 0.5 mL of 6 M HCl to acidify the solution (check pH to ensure it is < 3).
-
Add 2 mL of hexane and vortex vigorously for 2 minutes to extract the free fatty acids.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the hexane extraction and combine the organic layers.
-
Dry the hexane extract under a stream of nitrogen.
-
-
Derivatization with 2-Picolylamine:
-
To the dried fatty acids, add 50 µL of a solution containing 2-picolylamine (10 mg/mL), DIC (10 mg/mL), and pyridine (catalyst) in acetonitrile.
-
Incubate at 60°C for 20 minutes.
-
After cooling, evaporate the solvent under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
MRM Transitions
The following table summarizes the optimized MRM transitions for the 2-picolylamine derivatives of common fatty acids and the internal standard. The product ion at m/z 109 is characteristic of the 2-picolylamine moiety.[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristic Acid (C14:0) | 321.3 | 109.1 | 20 |
| Palmitic Acid (C16:0) | 349.3 | 109.1 | 22 |
| Stearic Acid (C18:0) | 377.4 | 109.1 | 25 |
| Oleic Acid (C18:1) | 375.4 | 109.1 | 25 |
| Linoleic Acid (C18:2) | 373.3 | 109.1 | 25 |
| Arachidonic Acid (C20:4) | 397.3 | 109.1 | 28 |
| This compound (IS) | 348.4 | 109.1 | 22 |
Note: The precursor ion for this compound is calculated based on the derivatization of myristic acid-d27. The collision energy should be optimized for each instrument.
Quantitative Data Summary (Example)
The following table is an example of how to present the quantitative results for fatty acid concentrations in human plasma samples.
| Fatty Acid | Control Group (n=10) Mean ± SD (µg/mL) | Treatment Group (n=10) Mean ± SD (µg/mL) | p-value |
| Myristic Acid (C14:0) | 8.5 ± 1.2 | 12.3 ± 2.1 | <0.01 |
| Palmitic Acid (C16:0) | 120.4 ± 15.6 | 155.2 ± 20.3 | <0.01 |
| Stearic Acid (C18:0) | 75.1 ± 9.8 | 88.9 ± 11.5 | <0.05 |
| Oleic Acid (C18:1) | 150.7 ± 22.3 | 180.4 ± 25.1 | <0.05 |
| Linoleic Acid (C18:2) | 250.2 ± 30.5 | 230.1 ± 28.9 | >0.05 |
| Arachidonic Acid (C20:4) | 90.6 ± 11.7 | 115.8 ± 14.2 | <0.01 |
Signaling Pathway Visualization
Caption: Simplified overview of fatty acid metabolism.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of fatty acids in human plasma using LC-MS/MS with this compound as an internal standard. The described methods for sample preparation, including lipid extraction, saponification, and derivatization, coupled with optimized LC-MS/MS parameters, offer a reliable workflow for researchers in various fields, including clinical research and drug development. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the generation of high-quality, reproducible data.
References
Application Note & Protocol: Quantitative Analysis of Ethyl Tetradecanoate in Plasma using Ethyl Tetradecanoate-d27 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for the accurate quantification of Ethyl Tetradecanoate in plasma samples. To account for variations during sample preparation and analysis, a stable isotope-labeled internal standard, Ethyl Tetradecanoate-d27, is employed. The use of a deuterated internal standard is a robust method to correct for matrix effects and ensure high accuracy and precision in bioanalytical assays.[1] This protocol details two common and effective extraction techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The subsequent analysis can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the expected quantitative performance of the described methods. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Recovery (%) | 80 - 120% | 95 - 105%[2][3] |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (%) | 85 - 115% | 90 - 110% |
Table 2: Example Calibration Curve for Ethyl Tetradecanoate
| Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 5 | 0.052 |
| 10 | 0.105 |
| 25 | 0.258 |
| 50 | 0.515 |
| 100 | 1.020 |
| 250 | 2.550 |
| 500 | 5.100 |
Experimental Protocols
Preparation of Internal Standard Solution
This protocol describes the preparation of the this compound internal standard (IS) stock and working solutions.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in methanol in a 10 mL volumetric flask.
-
Vortex until fully dissolved.
-
Store at -20°C.
-
-
Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring to volume with methanol.
-
Vortex to mix thoroughly.
-
Prepare this solution fresh or store at -20°C for a limited time.
-
Spiking of Plasma Samples
This protocol details the addition of the internal standard to the plasma samples. It is crucial to add the internal standard before any extraction steps to account for analyte loss during the procedure.[4]
Materials:
-
Plasma samples
-
This compound working solution (10 µg/mL)
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a clean tube, pipette 200 µL of the plasma sample.
-
Add 20 µL of the 10 µg/mL this compound working solution.
-
Vortex for 10 seconds to mix.
-
The sample is now ready for extraction.
Extraction Method 1: Liquid-Liquid Extraction (LLE)
This method separates lipids from the plasma matrix using immiscible organic solvents.
Materials:
-
Spiked plasma sample
-
Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the 220 µL of spiked plasma, add 800 µL of a hexane:2-propanol (3:2, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for LC-MS/MS).
Extraction Method 2: Solid-Phase Extraction (SPE)
This method utilizes a solid sorbent to isolate the fatty acid ethyl esters. Aminopropyl bonded silica is effective for this purpose.
Materials:
-
Spiked plasma sample
-
Aminopropyl SPE cartridge (e.g., 100 mg, 1 mL)
-
SPE manifold (vacuum or positive pressure)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 2 mL of hexane through the SPE cartridge. Do not allow the cartridge to go dry.
-
Equilibration: Pass 2 mL of methanol, followed by 2 mL of hexane through the cartridge.
-
Loading: Load the 220 µL of spiked plasma onto the cartridge.
-
Washing:
-
Wash with 1 mL of hexane to remove highly non-polar interferences.
-
Wash with 1 mL of a 95:5 (v/v) hexane:dichloromethane solution to remove more polar interferences.
-
-
Elution: Elute the Ethyl Tetradecanoate and its deuterated internal standard with 2 mL of a 50:50 (v/v) hexane:dichloromethane solution.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for analysis.
-
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 280°C, hold for 5 min[5]
-
-
Carrier Gas: Helium at 1 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Tetradecanoate: m/z 88, 101, 157, 256
-
This compound: m/z 93, 108, 171, 283
-
LC-MS/MS Analysis
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Column: C18 reverse phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 70% B
-
1-5 min: 70% to 98% B
-
5-7 min: 98% B
-
7.1-8 min: 70% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ethyl Tetradecanoate: Precursor > Product (e.g., 257.3 > 88.1, 257.3 > 101.1)
-
This compound: Precursor > Product (e.g., 284.5 > 93.1, 284.5 > 108.1) (Note: MRM transitions should be optimized for the specific instrument used)
-
Visualizations
Caption: Experimental workflow for plasma sample analysis.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Explanation of Recovery and Linearity [quansysbio.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. restek.com [restek.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: A Robust Lipidomics Workflow Incorporating Ethyl Tetradecanoate-d27 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipidomics, the large-scale study of lipids, is a burgeoning field in clinical research and drug development, offering deep insights into cellular metabolism and disease pathology.[1] Accurate and reproducible quantification of lipid species is paramount for the discovery of reliable biomarkers and the elucidation of therapeutic mechanisms.[1][2] This application note details a comprehensive, targeted lipidomics workflow utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporating a deuterated internal standard, Ethyl Tetradecanoate-d27, to ensure high accuracy and precision.[3] We provide detailed protocols for lipid extraction, sample preparation, and LC-MS/MS analysis, alongside data presentation strategies and visualizations to guide researchers in implementing this robust methodology.
Introduction
Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling. Alterations in lipid metabolism are increasingly recognized as key factors in a multitude of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[1] Consequently, the ability to accurately quantify changes in the lipidome is crucial for advancing our understanding of disease and developing novel therapeutics.
Mass spectrometry-based lipidomics has become the primary analytical tool for these investigations.[1][4] However, the inherent variability in sample preparation and instrumental analysis can pose significant challenges to obtaining reliable quantitative data.[3] The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard for mitigating these issues.[3] These standards are chemically identical to their endogenous counterparts but are distinguishable by mass, allowing them to account for variations in extraction efficiency, matrix effects, and instrument response.[3][5]
This application note presents a detailed workflow for the quantitative analysis of a targeted panel of lipids, with a focus on the integration of this compound as an internal standard. This deuterated fatty acid ester serves as an excellent internal control for the quantification of fatty acids and potentially other lipid classes following derivatization.
Experimental Workflow
The overall experimental workflow is depicted below. It begins with sample collection and the crucial step of adding the internal standard at the earliest stage to account for variability throughout the process. This is followed by lipid extraction, sample preparation for analysis, data acquisition via LC-MS/MS, and finally, data processing and analysis.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)
-
Water (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Internal Standard Spiking Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a working spiking solution of 10 µg/mL in methanol. Store at -20°C.
-
Lipid standards for calibration curves.
Sample Preparation and Lipid Extraction (MTBE Method)
The Methyl-tert-butyl ether (MTBE) method is a reliable protocol for extracting a broad range of lipids.[6]
-
Sample Aliquoting : Thaw frozen plasma or serum samples on ice. Aliquot 50 µL of each sample into a 2 mL glass vial.
-
Internal Standard Spiking : Add 10 µL of the 10 µg/mL this compound working solution to each sample.
-
Methanol Addition : Add 400 µL of methanol to each sample. Vortex for 20 seconds.
-
MTBE Addition : Add 1.2 mL of MTBE. Vortex for 1 minute.
-
Phase Separation : Add 300 µL of water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation : Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer : Carefully collect the upper organic layer (approximately 1 mL) and transfer it to a new 2 mL glass vial.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
Analysis is performed on a high-resolution tandem mass spectrometer coupled with a liquid chromatography system.
-
LC System : A UPLC/HPLC system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B : 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
-
Gradient :
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 98% B
-
15-18 min: Hold at 98% B
-
18-20 min: Return to 30% B and re-equilibrate
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 50°C
-
Injection Volume : 5 µL
-
Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes.
-
MS/MS Method : Multiple Reaction Monitoring (MRM) for targeted lipids. The specific precursor-to-product ion transitions for each analyte and for this compound need to be optimized. For this compound, the precursor ion would be [M+H]+ at m/z 284.6 and product ions would be determined by fragmentation analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured manner. The peak area of each endogenous lipid is normalized to the peak area of the this compound internal standard. Absolute quantification can be achieved using calibration curves prepared with authentic standards.
Table 1: Hypothetical Quantitative Data for a Panel of Fatty Acids
| Analyte | Retention Time (min) | MRM Transition (m/z) | Peak Area (Analyte) | Peak Area (IS: this compound) | Normalized Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Myristic Acid (C14:0) | 8.5 | 227.2 -> 183.2 | 1.25E+06 | 2.50E+06 | 0.50 | 10.2 |
| Palmitic Acid (C16:0) | 9.8 | 255.2 -> 211.2 | 3.50E+06 | 2.50E+06 | 1.40 | 28.5 |
| Stearic Acid (C18:0) | 11.0 | 283.3 -> 239.3 | 2.10E+06 | 2.50E+06 | 0.84 | 17.1 |
| Oleic Acid (C18:1) | 10.8 | 281.3 -> 237.3 | 4.80E+06 | 2.50E+06 | 1.92 | 39.1 |
| Linoleic Acid (C18:2) | 10.5 | 279.2 -> 235.2 | 3.15E+06 | 2.50E+06 | 1.26 | 25.7 |
Signaling Pathway Visualization
Lipidomics data can provide valuable insights into the activity of various signaling pathways. For instance, alterations in the levels of arachidonic acid and its metabolites can indicate changes in the eicosanoid signaling pathway, which is crucial in inflammation.
Conclusion
The described lipidomics workflow, incorporating this compound as an internal standard, provides a robust and reliable method for the quantitative analysis of lipids in biological samples. The detailed protocols and data handling suggestions offer a solid foundation for researchers in academia and the pharmaceutical industry to obtain high-quality lipidomics data. This methodology is well-suited for biomarker discovery, mechanistic studies, and the evaluation of therapeutic interventions, ultimately contributing to advancements in precision medicine.[2]
References
- 1. Lipidomics in translational research and the clinical significance of lipid-based biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids are integral components of cellular structures, key signaling molecules, and vital sources of energy. Their accurate quantification in biological matrices such as plasma, tissues, and cell cultures is crucial for advancing research in metabolism, inflammation, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for fatty acid analysis due to its high sensitivity and selectivity.[1] However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, making them amenable to GC analysis.[2]
This application note provides detailed protocols for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and trimethylsilyl (TMS) esters, incorporating a deuterated internal standard for accurate and reproducible quantification. The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to its unlabeled counterpart, is critical for correcting variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[3][4][5]
Principle of the Method
The quantitative analysis of fatty acids by GC-MS using a deuterated internal standard is based on the stable isotope dilution method.[4][5] A known amount of a deuterated fatty acid is added to the sample at the beginning of the workflow. This internal standard co-elutes with the endogenous analyte but is distinguished by its higher mass in the mass spectrometer. By calculating the ratio of the peak area of the native fatty acid to the peak area of the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during the preparation steps.[3][6]
Experimental Protocols
Two common and effective derivatization methods are presented below: acid-catalyzed esterification to form FAMEs and silylation to form TMS esters.
Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and efficient method for the esterification of fatty acids.[3]
Materials and Reagents:
-
Biological sample (e.g., 100 µL plasma, 10 mg homogenized tissue)
-
Deuterated fatty acid internal standard solution (e.g., Palmitic acid-d3)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol (12-14% w/w)
-
Hexane
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Lipid Extraction:
-
To the sample in a screw-capped glass tube, add a known amount of the deuterated internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.[3]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[3]
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic layer containing the lipids to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Esterification:
-
To the dried lipid extract, add 2 mL of BF3-methanol solution.
-
Cap the tube tightly and heat at 60 °C for 10 minutes in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
-
Sample Cleanup and Analysis:
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA
Silylation is an alternative method that is effective for derivatizing fatty acids and other molecules with active hydrogen atoms.[2]
Materials and Reagents:
-
Dried lipid extract (from Protocol 1, step 1)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][7]
-
Aprotic solvent (e.g., acetonitrile or pyridine)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the lipid extract is completely dry.
-
Reconstitute the dried extract in an aprotic solvent like acetonitrile.[2]
-
-
Silylation Reaction:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
Data Presentation
Quantitative data should be summarized in a structured table. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the concentration of the analyte standards. The concentration of the fatty acids in the unknown samples is then determined from this calibration curve.
Table 1: Example of Quantitative Data Summary for Fatty Acid Analysis
| Fatty Acid | Retention Time (min) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Myristic Acid (C14:0) | 10.52 | 150,000 | 300,000 | 0.50 | 5.0 |
| Palmitic Acid (C16:0) | 12.34 | 450,000 | 300,000 | 1.50 | 15.0 |
| Stearic Acid (C18:0) | 14.10 | 240,000 | 300,000 | 0.80 | 8.0 |
| Oleic Acid (C18:1) | 14.25 | 600,000 | 300,000 | 2.00 | 20.0 |
| Linoleic Acid (C18:2) | 14.50 | 360,000 | 300,000 | 1.20 | 12.0 |
Visualizations
Caption: Experimental workflow for fatty acid derivatization and GC-MS analysis.
Caption: Logic of quantification using a deuterated internal standard.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
Application Note: High-Throughput Fatty Acid Profiling Using Ethyl Tetradecanoate-d27 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is critical in numerous fields, including metabolic disease research, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for detailed fatty acid profiling. However, the accuracy of quantification can be affected by sample loss during preparation and variations in instrument response.[1] To overcome these challenges, the stable isotope dilution method, which utilizes a deuterated internal standard, is employed for its high precision and accuracy.[2][3]
This application note describes a robust method for the quantitative analysis of fatty acids in biological samples, such as plasma, tissues, and cell cultures. The protocol involves the conversion of fatty acids to their corresponding fatty acid ethyl esters (FAEEs) and the use of Ethyl Tetradecanoate-d27 as an internal standard for accurate quantification by GC-MS. Deuterated standards are ideal for mass spectrometry as the mass difference allows for clear discrimination between the analyte and the standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of fatty acids is depicted in the following diagram.
References
Application of Ethyl Tetradecanoate-d27 in Cellular Fatty Acid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular fatty acid uptake is crucial for understanding metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as cancer metabolism. Fatty acids are fundamental cellular components, serving as energy sources, building blocks for membranes, and signaling molecules. The transport of fatty acids across the plasma membrane is a complex process involving both passive diffusion and protein-mediated transport. To accurately measure the rate of fatty acid uptake and trace their intracellular fate, stable isotope-labeled compounds are invaluable tools. Ethyl Tetradecanoate-d27 is a deuterated form of ethyl myristate, a saturated fatty acid ethyl ester. Its use in cellular assays, coupled with mass spectrometry, allows for precise quantification of uptake and subsequent metabolic conversion, distinguishing it from endogenous, unlabeled fatty acids.
This document provides detailed application notes and protocols for the use of this compound in cellular fatty acid uptake assays.
Principle of the Assay
This assay measures the uptake of deuterated ethyl tetradecanoate by cultured cells. This compound, when introduced to cell culture media, is taken up by the cells. Inside the cell, fatty acid ethyl esters can be hydrolyzed by cellular esterases to release the free fatty acid (Tetradecanoic acid-d27) and ethanol. The deuterated fatty acid can then be incorporated into various lipid species or undergo β-oxidation. By lysing the cells after a specific incubation period and extracting the lipids, the amount of incorporated this compound and its metabolites can be quantified using liquid chromatography-mass spectrometry (LC-MS). The heavy isotope label allows for clear differentiation from the endogenous pool of tetradecanoate.
Key Applications
-
Screening for inhibitors or activators of fatty acid uptake: Test the effect of novel drug compounds on the rate of fatty acid transport into cells.
-
Characterizing the role of specific transporters: Investigate the contribution of fatty acid transport proteins (e.g., CD36, FATPs) to the uptake of specific fatty acids.
-
Studying the metabolic fate of fatty acids: Trace the incorporation of the labeled fatty acid into complex lipids like triglycerides, phospholipids, and cholesteryl esters.
-
Investigating metabolic dysregulation: Compare fatty acid uptake in healthy versus diseased cell models (e.g., cancer cells, insulin-resistant adipocytes).
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from cellular fatty acid uptake assays using this compound.
Table 1: Time-Course of this compound Uptake in Adherent Cancer Cell Line (e.g., HeLa)
| Incubation Time (minutes) | Intracellular this compound (pmol/mg protein) | Intracellular Tetradecanoic Acid-d27 (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 | 15.2 ± 1.8 | 2.5 ± 0.4 |
| 15 | 42.8 ± 3.5 | 8.9 ± 1.1 |
| 30 | 75.1 ± 6.2 | 18.3 ± 2.0 |
| 60 | 110.5 ± 9.7 | 35.6 ± 3.1 |
Table 2: Effect of a Putative Fatty Acid Uptake Inhibitor (Inhibitor X) on this compound Uptake
| Treatment Condition (30 min incubation) | Intracellular this compound (pmol/mg protein) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 74.5 ± 5.9 | 0% |
| Inhibitor X (10 µM) | 25.3 ± 2.1 | 66% |
| Inhibitor X (50 µM) | 10.1 ± 1.3 | 86% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Materials:
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol to a concentration of 100 mM. Store at -20°C.
-
Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve BSA in PBS. Filter sterilize and store at 4°C.
-
Complex this compound with BSA: a. In a sterile tube, dilute the 100 mM this compound stock solution to 5 mM in ethanol. b. In a separate sterile tube, prepare a 1 mM BSA solution by diluting the 10% BSA stock with serum-free cell culture medium. c. While vortexing the 1 mM BSA solution, slowly add the 5 mM this compound solution to achieve a final fatty acid:BSA molar ratio of 5:1. For example, add 100 µL of 5 mM this compound to 900 µL of 1 mM BSA solution. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Prepare the final working solution: Dilute the this compound:BSA complex in serum-free cell culture medium to the desired final concentration (e.g., 50 µM this compound).
Protocol 2: Cellular Fatty Acid Uptake Assay
Materials:
-
Cultured cells (e.g., adherent cancer cell line, adipocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solution (from Protocol 1)
-
Ice-cold PBS
-
Trypsin-EDTA (for adherent cells)
-
Cell scrapers
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Internal standard (e.g., Heptadecanoic acid-d33)
Procedure:
-
Cell Seeding: Seed cells in 12-well or 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Starvation: On the day of the assay, aspirate the complete medium, wash the cells once with PBS, and then incubate in serum-free medium for 2-4 hours at 37°C.
-
Initiate Uptake: Aspirate the serum-free medium and add the pre-warmed this compound working solution to each well. For time-course experiments, add the working solution at staggered intervals.
-
Stop Uptake: To stop the uptake at the desired time point, aspirate the working solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis and Lipid Extraction: a. Add 500 µL of ice-cold methanol to each well and scrape the cells. b. Transfer the cell lysate to a glass tube. c. Add the internal standard to each sample. d. Add 1 mL of chloroform and vortex vigorously for 1 minute. e. Add 450 µL of water and vortex again for 1 minute. f. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Sample Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1).
Protocol 3: LC-MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to 30% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan or targeted SIM/MRM.
-
Mass Range: m/z 100-1000.
-
Precursor Ions to Monitor:
-
This compound: [M-H]⁻
-
Tetradecanoic acid-d27: [M-H]⁻
-
Internal Standard (Heptadecanoic acid-d33): [M-H]⁻
-
Data Analysis:
-
Integrate the peak areas for this compound, Tetradecanoic acid-d27, and the internal standard.
-
Normalize the peak areas of the analytes to the peak area of the internal standard.
-
Quantify the amount of each analyte using a standard curve generated with known concentrations of this compound and Tetradecanoic acid-d27.
-
Normalize the final amount to the total protein content of the cell lysate from a parallel well, determined by a BCA or Bradford assay.
Visualization of Pathways and Workflows
Caption: Cellular uptake and metabolism of this compound.
Caption: Experimental workflow for the fatty acid uptake assay.
Application Notes and Protocols: The Use of Ethyl Tetradecanoate-d27 in Metabolomics
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics workflows, particularly in mass spectrometry-based analyses.[1][2][3] Deuterated compounds, such as Ethyl Tetradecanoate-d27, serve as ideal internal standards because they are chemically identical to their endogenous counterparts but are distinguishable by their increased mass.[4] This property allows them to mimic the analyte of interest throughout sample preparation, extraction, and analysis, effectively correcting for variations in extraction efficiency, injection volume, and ionization suppression.[2][5] The result is a significant improvement in the precision and accuracy of metabolite quantification.[1][4]
This compound, a deuterated form of Ethyl Tetradecanoate (also known as ethyl myristate), is a synthetic fatty acid ethyl ester.[6][7] While specific metabolomics studies detailing the use of this compound are not widely published, its properties make it a potentially valuable internal standard for the targeted quantification of fatty acid ethyl esters (FAEEs) and related lipid species in various biological matrices. FAEEs are non-oxidative metabolites of ethanol and have been implicated as mediators of ethanol-induced organ damage.
This document provides a hypothetical application note and detailed protocols for the use of this compound as an internal standard in a metabolomics study focused on the quantification of fatty acid ethyl esters.
Hypothetical Application Note: Quantification of Fatty Acid Ethyl Esters in Human Plasma
Objective: To develop and validate a method for the accurate quantification of a panel of fatty acid ethyl esters (FAEEs) in human plasma samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Method Summary: Plasma samples are spiked with a known concentration of this compound. Lipids, including FAEEs, are extracted using a liquid-liquid extraction procedure. The organic phase is evaporated and the residue is reconstituted in a suitable solvent for GC-MS analysis. The quantification of endogenous FAEEs is achieved by comparing the peak area of each analyte to the peak area of the internal standard, this compound.
Expected Outcomes: This method is expected to provide a sensitive, specific, and reproducible means for quantifying FAEEs in human plasma. The use of this compound will enable the correction of analytical variability, leading to high-quality quantitative data suitable for clinical research and biomarker discovery.
Experimental Protocols
1. Preparation of Internal Standard Stock Solution
-
Materials:
-
This compound (neat)
-
Hexane (HPLC grade)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 1 mg/mL stock solution by accurately weighing a precise amount of this compound and dissolving it in the appropriate volume of hexane.
-
Store the stock solution at -20°C in an amber glass vial.
-
2. Sample Preparation and Extraction
-
Materials:
-
Human plasma samples
-
Internal Standard Stock Solution (1 mg/mL)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution to each plasma sample.
-
Add 1 mL of a hexane:isopropanol (3:2, v/v) extraction solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new 2 mL microcentrifuge tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of hexane for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)
-
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Quantification ion for this compound (to be determined by infusion)
-
Qualifier ion(s) for this compound
-
Quantification and qualifier ions for target FAEE analytes
-
-
Data Presentation
The quantitative data obtained from the GC-MS analysis would be summarized in a table for clear comparison.
| Analyte | Retention Time (min) | Average Concentration (ng/mL) | Standard Deviation (ng/mL) | %RSD |
| Ethyl Palmitate | 15.2 | 150.3 | 12.1 | 8.0 |
| Ethyl Oleate | 18.5 | 250.7 | 20.5 | 8.2 |
| Ethyl Stearate | 18.8 | 85.2 | 7.8 | 9.1 |
| Ethyl Linoleate | 19.1 | 120.9 | 11.3 | 9.3 |
| This compound (IS) | 14.1 | N/A | N/A | N/A |
Experimental Workflow Diagram
Caption: Metabolomics workflow using an internal standard.
Signaling Pathway (Hypothetical Relevance)
While this compound is an analytical tool and not directly involved in signaling, the analytes it helps to quantify (FAEEs) can be. The following diagram illustrates the non-oxidative metabolism of ethanol leading to the formation of FAEEs.
Caption: Formation of Fatty Acid Ethyl Esters.
References
- 1. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. benchchem.com [benchchem.com]
- 5. iroatech.com [iroatech.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Note: Quantitative Analysis of Ethyl Tetradecanoate using Ethyl Tetradecanoate-d27 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tetradecanoate, also known as ethyl myristate, is a fatty acid ethyl ester (FAEE) that can serve as a biomarker for recent ethanol consumption. Accurate and precise quantification of this and other FAEEs in biological matrices is crucial for clinical and forensic toxicology, as well as in drug development where ethanol co-administration may be a factor. The use of a stable isotope-labeled internal standard, such as Ethyl Tetradecanoate-d27, is the gold standard for quantitative analysis by mass spectrometry.[1][2] The co-elution and similar ionization behavior of the deuterated internal standard with the analyte of interest effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible results.[1][2]
This application note provides a detailed protocol for the establishment of a calibration curve for the quantification of ethyl tetradecanoate in human plasma using this compound as an internal standard, employing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
Materials and Reagents
-
Ethyl Tetradecanoate (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, isopropanol, and water
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Formic acid (LC-MS grade)
-
Human plasma (pooled, blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Stock and Working Solutions
2.2.1. Ethyl Tetradecanoate (Analyte) Stock and Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl tetradecanoate and dissolve it in 10 mL of methanol in a volumetric flask.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, and 1000 ng/mL).
2.2.2. This compound (Internal Standard) Working Solution
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Internal Standard (IS) Solution (50 ng/mL): Dilute the primary stock solution with methanol to a final concentration of 50 ng/mL. This concentration should be optimized based on the instrument's sensitivity and the expected analyte concentration range.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of ethyl tetradecanoate from human plasma.
-
Sample Spiking: To 200 µL of blank human plasma in a polypropylene tube, add 20 µL of each working standard solution. To a separate tube for the blank, add 20 µL of methanol.
-
Internal Standard Addition: Add 20 µL of the 50 ng/mL this compound working IS solution to all samples (including calibration standards, quality controls, and unknown samples, but excluding the blank).
-
Vortex: Briefly vortex the samples for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ethyl tetradecanoate from matrix components (e.g., start at 70% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Tetradecanoate | 257.3 | 88.1 | 15 |
| This compound | 284.4 | 88.1 | 15 |
(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)
Data Presentation
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Calibration Curve Data for Ethyl Tetradecanoate
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 75,500 | 0.0201 |
| 2 | 3,100 | 76,100 | 0.0407 |
| 5 | 7,650 | 75,800 | 0.1009 |
| 10 | 15,500 | 76,300 | 0.2031 |
| 20 | 30,800 | 75,900 | 0.4058 |
| 50 | 77,200 | 76,500 | 1.0092 |
| 100 | 153,000 | 75,600 | 2.0238 |
| 200 | 305,000 | 76,000 | 4.0132 |
| 500 | 760,000 | 75,700 | 10.0396 |
| 1000 | 1,510,000 | 75,200 | 20.0798 |
Mandatory Visualization
Caption: Workflow for Calibration Curve Establishment.
Conclusion
This application note outlines a robust and reliable method for establishing a calibration curve for the quantification of ethyl tetradecanoate in human plasma using this compound as an internal standard. The use of a deuterated internal standard coupled with solid-phase extraction and LC-MS/MS analysis provides the necessary selectivity and sensitivity for accurate determination of this biomarker. This methodology can be readily adapted for the analysis of other fatty acid ethyl esters in various biological matrices, supporting research in toxicology, clinical chemistry, and drug development.
References
Application Notes and Protocols: Ethyl Tetradecanoate-d27 in Flux Analysis Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl Tetradecanoate-d27 as a stable isotope tracer in metabolic flux analysis experiments. This compound, a deuterated form of the ethyl ester of myristic acid, is a valuable tool for investigating lipid metabolism, particularly fatty acid uptake, esterification, oxidation, and incorporation into complex lipids. Its use allows for the quantitative measurement of the flow of myristate through various metabolic pathways, providing critical insights in basic research and drug development.
Introduction to this compound in Metabolic Flux Analysis
Stable isotope tracers have become a gold-standard for studying the dynamic nature of metabolism.[1] this compound serves as an excellent tracer for myristic acid (C14:0), a saturated fatty acid involved in numerous cellular processes. By introducing this labeled compound into a biological system, researchers can track the fate of the deuterated carbon backbone through various metabolic pathways using mass spectrometry.[2] This allows for the calculation of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway.[2]
The primary applications for this compound in flux analysis include:
-
Fatty Acid Oxidation (FAO): Quantifying the rate at which myristic acid is broken down to produce energy.
-
De Novo Lipogenesis (DNL): Although not a direct measure of DNL, it can be used in concert with other tracers to understand the contribution of exogenous fatty acids to lipid synthesis.
-
Triglyceride (TG) and Phospholipid (PL) Synthesis: Tracking the incorporation of myristic acid into storage and membrane lipids.
-
Drug Efficacy Studies: Evaluating the effect of therapeutic compounds on lipid metabolism.
Experimental Design and Considerations
Successful flux analysis experiments using this compound require careful planning. Key considerations include the choice of experimental model (in vivo, in vitro), tracer delivery method, and sampling strategy.
| Parameter | In Vivo (e.g., Mouse Model) | In Vitro (e.g., Cell Culture) |
| Tracer Administration | Oral gavage (mixed with a carrier oil like corn oil) or intravenous infusion (complexed with albumin).[1][3] | Supplementation in culture medium, often complexed with fatty acid-free bovine serum albumin (BSA). |
| Dosage/Concentration | Typically 150 mg/kg body weight for oral gavage.[3] | Dependent on cell type and experimental goals, typically in the µM range. |
| Sampling | Serial blood draws for plasma analysis; tissue collection at endpoint.[3] | Time-course collection of cell lysates and culture medium. |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] | GC-MS or LC-MS/MS.[2] |
Experimental Protocols
In Vivo Protocol: Tracing Fatty Acid Disposition in Mice
This protocol is adapted from established methods for in vivo lipid tracing.[3]
Materials:
-
This compound
-
Carrier oil (e.g., corn oil)
-
C57BL/6 mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Solvents for extraction (e.g., methanol, pentanol)
-
Internal standards for mass spectrometry
Procedure:
-
Animal Preparation: Acclimatize mice and fast overnight to achieve a metabolic baseline.[2]
-
Tracer Preparation: Prepare a homogenous mixture of this compound in the carrier oil. A typical dose is 150 mg/kg.[3]
-
Tracer Administration: Administer the tracer mixture to the mice via oral gavage.
-
Blood Sampling: Collect blood samples at serial time points (e.g., 0, 30, 60, 120, 240 minutes) post-administration.[3]
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.[2]
-
Lipid Extraction: a. To 10 µL of plasma, add 90 µL of methanol containing heavy internal standards. b. Further dilute with 300 µL of pentanol.[3] c. Centrifuge to pellet insoluble proteins.[3]
-
Mass Spectrometry Analysis: Analyze the supernatant using LC-MS/MS to measure the isotopic enrichment in various lipid species.
In Vitro Protocol: Fatty Acid Uptake and Metabolism in Cultured Cells
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Solvents for extraction (e.g., methanol, chloroform)
Procedure:
-
Cell Culture: Plate cells and grow to desired confluency.
-
Tracer Preparation: a. Prepare a stock solution of this compound complexed with BSA. b. Dilute the stock solution in cell culture medium to the final working concentration.
-
Tracer Incubation: Replace the existing medium with the tracer-containing medium and incubate for a defined period (e.g., time-course of 0, 1, 4, 8, 24 hours).
-
Cell Harvesting: a. At each time point, wash the cells with ice-cold PBS to remove extracellular tracer. b. Lyse the cells and collect the lysate.
-
Lipid Extraction: Perform a lipid extraction from the cell lysate (e.g., using a Bligh-Dyer or Folch method).
-
Mass Spectrometry Analysis: Analyze the lipid extract by GC-MS or LC-MS/MS to determine the incorporation of the d27-label into fatty acids and complex lipids.
Data Analysis and Interpretation
The primary data output from the mass spectrometer is the isotopic enrichment, which is the proportion of a metabolite that contains the stable isotope label.[2] This data is used to calculate metabolic fluxes.
Key Calculations:
-
Tracer to Tracee Ratio (TTR): The ratio of the labeled (tracer) to unlabeled (tracee) analyte.
-
Fractional Synthesis Rate (FSR): The fraction of a lipid pool that is newly synthesized from the tracer per unit of time.
-
Absolute Flux: Can be calculated by multiplying the FSR by the pool size of the metabolite.
| Parameter Measured | Typical Units | Interpretation |
| Isotopic Enrichment in Plasma Free Fatty Acids | Atom Percent Excess (APE) | Rate of appearance and clearance of myristic acid in circulation. |
| Isotopic Enrichment in Tissue Triglycerides | APE or TTR | Rate of fatty acid uptake and esterification into storage lipids in that tissue. |
| Isotopic Enrichment in Breath CO2 (for 13C tracers) | TTR | A measure of whole-body fatty acid oxidation.[1] |
Visualizations of Metabolic Pathways and Workflows
Caption: Metabolic fate of this compound tracer.
References
Troubleshooting & Optimization
How to prevent isotopic exchange in Ethyl Tetradecanoate-d27 solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the prevention of isotopic exchange in Ethyl Tetradecanoate-d27 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your standards and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, in this context, is the unintended replacement of deuterium (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, such as solvents or reagents. This process, also known as H/D exchange or back-exchange, can compromise the isotopic purity of the standard. For quantitative analysis, particularly in mass spectrometry-based assays, a stable, high isotopic purity is crucial for accurate measurements. Loss of deuterium can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms most at risk of exchange are those on the carbon atom adjacent to the carbonyl group (the α-carbon) of the tetradecanoate chain. These α-deuteriums are more acidic due to the electron-withdrawing nature of the carbonyl group and can be removed by a base or, under certain conditions, an acid, leading to the formation of an enol or enolate intermediate, which can then be protonated by a hydrogen-containing solvent.[1][2] The deuteriums on the ethyl group and the rest of the fatty acid chain are generally considered to be in stable, non-exchangeable positions under typical analytical conditions.[3]
Q3: What are the primary factors that promote isotopic exchange?
A3: The primary factors that accelerate isotopic exchange are:
-
pH: Both acidic and especially basic conditions can catalyze the exchange process. The rate of exchange is generally at its minimum in the pH range of 2-3.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents, particularly water, provide a source of hydrogen atoms and can facilitate the exchange. Aprotic solvents are preferred for storage.
Q4: What are the ideal storage conditions for this compound solutions?
A4: To maintain isotopic and chemical purity, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Whenever possible, use a high-purity aprotic solvent such as acetonitrile, dioxane, or tetrahydrofuran.
-
Temperature: Store solutions at low temperatures, with -20°C or -80°C being recommended for long-term storage to minimize any potential for exchange or degradation.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent contamination.
-
Atmosphere: For maximum stability, especially for the neat material, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent exposure to atmospheric moisture.
Q5: How can I check the isotopic purity of my this compound standard?
A5: The isotopic purity of your standard can be assessed using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and calculate the percentage of the desired deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the residual proton signals at the deuterated positions, while ²H NMR can directly detect the deuterium signals.[4][5] This can also confirm the positions of the deuterium labels.
Troubleshooting Guides
Issue 1: My internal standard signal is decreasing over time, or I'm seeing a signal for the unlabeled analyte in my internal standard-only samples.
-
Potential Cause: This is a strong indicator of isotopic exchange, where your deuterated standard is converting back to the unlabeled form.
-
Solution:
-
Review your solvent and sample preparation conditions. Are you using protic solvents like methanol or water? Is the pH of your solution neutral or basic?
-
Perform a stability test. Use the protocol outlined below to systematically evaluate the stability of your standard in your specific sample matrix and solvent conditions.
-
Adjust your workflow. Based on the stability test, modify your procedure. This may involve switching to an aprotic solvent for sample dilution, acidifying your mobile phase (e.g., with 0.1% formic acid to a pH of ~2.5-3), and keeping your samples cooled in the autosampler.
-
Issue 2: The retention time of my deuterated standard is slightly different from the unlabeled analyte.
-
Potential Cause: This is a known phenomenon called the "isotopic effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in chromatographic behavior, especially in high-resolution chromatography.
-
Solution:
-
This is generally not a cause for concern as long as the peak shape is good and the separation is consistent.
-
Ensure co-elution for matrix effect correction. If you are working with a complex matrix where ion suppression or enhancement is a concern, and the analyte and internal standard peaks are separating, you may need to adjust your chromatography to ensure they elute as closely as possible. This could involve modifying the mobile phase gradient or using a column with slightly lower resolution.[6]
-
Issue 3: My calibration curve is non-linear at high concentrations.
-
Potential Cause: While there can be several reasons for non-linearity, one possibility related to the internal standard is isotopic interference. The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C), which can contribute a small signal to the mass channel of the deuterated internal standard. At very high analyte concentrations, this contribution can become significant.
-
Solution:
-
Use a standard with a higher degree of deuteration. A larger mass difference between the analyte and the standard (e.g., d5 or greater) will move the internal standard's mass further from the analyte's isotopic cluster.
-
Check the mass spectra. Acquire a full scan mass spectrum of a high concentration of the unlabeled analyte to see if there is a significant natural isotope peak at the m/z of your deuterated standard.
-
Consider a ¹³C-labeled internal standard. These standards provide a larger mass shift and are not susceptible to H/D exchange.
-
Data Presentation
The rate of isotopic exchange is highly dependent on the experimental conditions. The following table provides an illustrative summary of the expected relative stability of this compound under various conditions, with a focus on the exchange at the α-carbon.
| Parameter | Condition | Relative Rate of Exchange | Expected Isotopic Stability |
| pH | pH 2.5 | Very Slow | High |
| pH 7.0 | Moderate | Moderate | |
| pH 10.0 | Very Fast | Low | |
| Temperature | 4°C | Slow | High |
| 25°C (Room Temp) | Moderate | Moderate | |
| 50°C | Fast | Low | |
| Solvent | Acetonitrile (Aprotic) | Very Slow | High |
| Methanol (Protic) | Moderate | Moderate | |
| Water (Protic) | Fast | Low |
Note: This table presents expected trends based on general chemical principles. Actual exchange rates should be experimentally determined for your specific matrix and conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Solutions
Objective: To determine if the deuterated internal standard is stable and does not undergo significant isotopic exchange under the conditions of your sample preparation and analysis.
Materials:
-
This compound stock solution
-
Blank matrix (the same type as your study samples, e.g., plasma, cell lysate)
-
Solvents used in your analytical method (e.g., methanol, water, acetonitrile)
-
LC-MS/MS system
Methodology:
-
Prepare Test Samples: Spike the deuterated internal standard into the blank matrix at the same concentration you use in your analytical method. Also, prepare a sample of the internal standard in your typical dilution solvent.
-
Incubate under Experimental Conditions: Store these test samples under the same conditions as your actual samples during preparation and analysis (e.g., on the benchtop at room temperature for 4 hours, in the autosampler at 10°C for 24 hours).
-
Time-Point Analysis:
-
Analyze a freshly prepared sample immediately (T=0). This will be your baseline.
-
Analyze the incubated samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis: Monitor two mass transitions: one for the deuterated standard (this compound) and one for the unlabeled analogue (Ethyl Tetradecanoate).
-
Data Evaluation:
-
For each time point, calculate the ratio of the peak area of the unlabeled analyte to the deuterated standard.
-
A significant increase in this ratio over time indicates that isotopic exchange is occurring. A common acceptance criterion is that this ratio should not change by more than 15% over the course of the experiment.
-
Protocol 2: Minimizing Isotopic Exchange During an LC-MS Workflow
Objective: To provide a general workflow for the preparation and analysis of samples using this compound while minimizing the risk of back-exchange.
Methodology:
-
Stock Solution Preparation:
-
Allow the neat standard to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the stock solution in a high-purity aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask.
-
-
Sample Preparation:
-
When diluting the standard or preparing working solutions, use aprotic solvents if compatible with your sample matrix.
-
If aqueous solutions are necessary, ensure they are acidified to a pH of approximately 2.5-3.0 using a suitable acid (e.g., 0.1% formic acid).
-
Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation and queuing process.
-
-
LC System Configuration:
-
Mobile Phase A: 0.1% Formic Acid in Water (to maintain a low pH).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: Set the column compartment to a low temperature (e.g., 10°C) if your system allows, to slow the rate of any potential on-column exchange.
-
-
MS System Configuration:
-
Set up the mass spectrometer to monitor for both the this compound and its unlabeled analogue. This allows for ongoing assessment of the isotopic integrity during your analytical run.
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of isotopic exchange.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal response of Ethyl Tetradecanoate-d27 in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor signal response of Ethyl Tetradecanoate-d27 in mass spectrometry (MS) experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Signal Intensity of this compound
Q: I am observing a very weak or absent signal for my this compound internal standard. What are the potential causes?
A: A low or non-existent signal from your stable isotope-labeled (SIL) internal standard can be attributed to several factors, from sample handling to instrument settings.[1] Below are common causes and troubleshooting steps.
-
Improper Storage or Handling: Degradation can occur if the standard is not stored under the recommended conditions (e.g., correct temperature, protection from light). Always refer to the manufacturer's storage guidelines. It is also advisable to prepare fresh working solutions to avoid issues from repeated freeze-thaw cycles.[1]
-
Pipetting or Dilution Errors: Inaccurate concentrations of spiking solutions can lead to a weak signal. Verify all calculations and ensure pipettes are correctly calibrated. Preparing a new dilution series can help confirm the concentration of your stock and working solutions.[1]
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound. This includes the ionization mode, source voltages, gas flows, and temperatures.[2][3]
-
Degradation in Matrix: The standard may be unstable in the sample matrix. Assess its stability by incubating it in the matrix for varying durations and at different temperatures.
-
Poor Ionization Efficiency: Fatty acid esters can have inherently poor ionization efficiency. Derivatization can be employed to improve signal intensity.[4][5]
Issue 2: High Variability in the Internal Standard Signal
Q: The signal intensity of my this compound is highly variable across my sample set. Why is this happening?
A: Signal variability often points to inconsistent sample preparation or differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[6]
-
Differential Matrix Effects: Although deuterated standards are used to mitigate matrix effects, they may not always offer perfect compensation.[7][8] If the standard and analyte chromatographically separate, even slightly, they can elute into regions with varying degrees of ion suppression, leading to inaccurate quantification.[7][9] Studies have shown that matrix effects on an analyte and its deuterated standard can differ significantly in complex matrices like plasma and urine.[6]
-
Inconsistent Sample Preparation: Variability in sample cleanup or extraction recovery can lead to inconsistent signal intensity. Ensure your sample preparation method is robust and reproducible.
-
Instrument Instability: Fluctuations in the MS instrument's performance can also cause signal variability. Run a system suitability test to ensure the instrument is performing correctly.
Issue 3: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Q: My final quantitative results are not reproducible, and I suspect an issue with the analyte to internal standard (IS) area ratio. What should I investigate?
A: Poor reproducibility in the area ratio is a critical issue that undermines quantitative accuracy. The following points should be investigated:
-
Lack of Co-elution: A slight chromatographic shift between the analyte and the deuterated internal standard due to an isotope effect can lead to differential matrix effects and, consequently, poor reproducibility.[7][9][10] Using a column with slightly lower resolution might help achieve better co-elution.[9]
-
Isotopic Purity and Cross-Contamination: The isotopic purity of the standard should be high to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[7] Contamination of the internal standard with the unlabeled analyte can lead to artificially high results.[11]
-
H/D Back-Exchange: Deuterium atoms can sometimes be replaced by protons from the sample matrix or solvent, a phenomenon known as back-exchange.[10] This is more likely if deuterium atoms are in labile positions, such as adjacent to carbonyl groups.[6][10]
-
Carryover: Carryover from a high-concentration sample to a subsequent one can lead to artificially high results. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.[7]
Data Presentation
Table 1: Typical Starting MS Parameters for Ethyl Ester Analysis (ESI+)
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | Forms protonated molecules or adducts. |
| Capillary Voltage | 3000 - 4000 V | Optimizes the spray and ion generation.[12] |
| Nebulizer Pressure | 30 - 50 psi | Assists in droplet formation.[12] |
| Drying Gas Flow | 8 - 12 L/min | Aids in desolvation of droplets.[12] |
| Drying Gas Temp. | 250 - 350 °C | Evaporates solvent from droplets.[12] |
| Collision Energy | 10 - 30 eV | For fragmentation in MS/MS experiments. |
Table 2: Example Calculation for Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area | Calculation | Result |
| Set A | Standard in neat solution | 1,500,000 | N/A | N/A |
| Set B | Standard in post-extraction spiked blank matrix | 950,000 | (Peak Area Set B / Peak Area Set A) * 100 | 63.3% |
| Interpretation | A result of 63.3% indicates a 36.7% ion suppression due to matrix effects. A value >100% would indicate ion enhancement. |
Mandatory Visualization
Below are diagrams illustrating key troubleshooting and experimental workflows.
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: Workflow for assessing matrix effects and recovery.
Experimental Protocols
Protocol 1: Protein Precipitation Extraction for Plasma Samples
This protocol is a straightforward method for removing most proteins from a plasma sample.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to the plasma and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an LC vial for analysis.[13]
Protocol 2: Assessment of Matrix Effects
This protocol quantifies the degree of ion suppression or enhancement for this compound in a specific matrix.[10]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the internal standard into the reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix using your established protocol. After the final evaporation step, reconstitute the extracts with the internal standard solution prepared for Set A.[10]
-
Set C (Pre-Extraction Spike): Spike the internal standard into the blank matrix samples before starting the extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets using the developed LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
A matrix effect value below 85% indicates ion suppression, while a value above 115% suggests ion enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GC-MS for Fatty Acid Methyl Ester (FAME) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the baseline separation of fatty acid methyl esters (FAMEs).
Troubleshooting Guide: Baseline Separation Issues
This guide addresses common problems encountered during the GC-MS analysis of FAMEs, presented in a question-and-answer format.
Q1: Why are my FAME peaks co-eluting or showing poor resolution?
A1: Poor resolution is a frequent issue in FAME analysis, often stemming from suboptimal chromatographic conditions. Here are several factors to investigate:
-
Inadequate Column Choice: The separation of FAMEs, especially cis and trans isomers, requires a highly polar stationary phase. For complex mixtures and detailed isomer separation, highly polar cyano-polysiloxane columns (e.g., CP-Sil 88, HP-88) are recommended.[1][2] For general-purpose FAME analysis, polyethylene glycol (PEG) type capillary columns are commonly used.[2]
-
Suboptimal Temperature Program: A poorly optimized oven temperature program can lead to peak co-elution. If early eluting peaks are bunched together, consider a lower initial oven temperature. If later eluting peaks are broad and poorly resolved, a faster ramp rate or a higher final temperature (within the column's limit) might be necessary. Conversely, if resolution is still insufficient, a slower temperature ramp can improve separation at the cost of a longer run time.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) significantly impacts peak resolution. Each column has an optimal flow rate for maximum efficiency. Deviating from this can broaden peaks and reduce separation. Hydrogen can provide faster analysis times with nearly equivalent resolution due to its higher optimal linear velocity.[1]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks and a loss of resolution.[3] Consider diluting the sample or increasing the split ratio.
Q2: I'm observing peak tailing for some of my FAMEs. What could be the cause?
A2: Peak tailing, where the peak asymmetry is skewed towards the end, can be caused by several factors:
-
Active Sites in the System: Active sites in the injection port liner, column, or connections can interact with the analytes, causing tailing. Ensure you are using a deactivated inlet liner, and if necessary, trim the first few centimeters of the column to remove accumulated non-volatile residues.[3][4]
-
Column Contamination: Buildup of non-volatile material on the column can lead to active sites. Baking out the column at a high temperature (below its maximum limit) can help remove contaminants.[5]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.
Q3: My chromatogram shows "ghost peaks" in subsequent runs. How can I eliminate them?
A3: Ghost peaks are peaks that appear in blank or subsequent sample runs and are typically caused by carryover from previous injections.
-
High Molecular Weight Residues: Incomplete elution of high molecular weight compounds from a previous injection can cause them to appear in later runs.[5] Extend the run time at a high temperature to ensure all components have eluted.[5]
-
Injector Contamination: The injector liner and septum can be sources of contamination. Regularly replace the septum and clean or replace the inlet liner. Using a liner with glass wool can help trap non-volatile components.[5]
-
Incomplete Derivatization: The derivatization process to convert fatty acids to FAMEs might be incomplete, leaving behind reactive free fatty acids that can behave unpredictably in the GC system.
Q4: The baseline of my chromatogram is noisy or drifting. What should I do?
A4: A noisy or drifting baseline can interfere with the detection and integration of peaks.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline. Ensure the oven temperature does not exceed the column's specified maximum operating temperature.[4] Using a mass spectrometry-specific column with lower bleed is also beneficial.[6]
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline. Ensure high-purity gas and functioning gas traps are used.
-
Detector Contamination: The MS ion source can become contaminated over time, leading to increased noise. Regular cleaning and maintenance of the mass spectrometer are crucial.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for FAME analysis?
A1: The choice of GC column depends on the specific requirements of the analysis. For separating complex mixtures of FAMEs, including cis and trans isomers, a highly polar column with a cyanopropyl stationary phase is preferred.[1][2] For more routine analyses of saturated and unsaturated fatty acids, a wax-type (polyethylene glycol) column is a suitable choice.[2][7] Capillary columns are generally superior to packed columns for FAME analysis due to their higher efficiency and resolving power.[2][7]
Q2: How can I reduce the analysis time for my FAME samples?
A2: To reduce analysis time without significantly compromising resolution, you can:
-
Use Hydrogen as a Carrier Gas: Hydrogen allows for higher linear velocities, leading to shorter run times.[1]
-
Use a Shorter, Narrow-bore Column: Decreasing the column length and internal diameter can increase efficiency per meter, allowing for faster separations while maintaining resolution.[1]
-
Increase the Oven Temperature Ramp Rate: A faster ramp rate will decrease retention times, but may also reduce the resolution of closely eluting peaks.[8]
Q3: What are the critical parameters to consider for the MS detector?
A3: For the mass spectrometer, key parameters include:
-
Ionization Mode: Electron Ionization (EI) is standard for FAME analysis.
-
Acquisition Mode: Full scan mode is useful for identifying unknown FAMEs based on their mass spectra. For quantifying known FAMEs in complex matrices, Selected Ion Monitoring (SIM) mode provides higher sensitivity and selectivity by monitoring only specific ions characteristic of the target FAMEs.[9][10]
-
Ion Source Temperature: An optimal ion source temperature is necessary to prevent either condensation or thermal degradation of the analytes.
Q4: How can I ensure my derivatization of fatty acids to FAMEs is complete?
A4: Complete derivatization is crucial for accurate quantification. Common methods involve using reagents like boron trifluoride in methanol or methanolic sodium hydroxide.[2][7] To ensure the reaction goes to completion, follow established protocols regarding reaction time, temperature, and reagent concentrations. The absence of broad, tailing peaks corresponding to free fatty acids in your chromatogram is a good indicator of successful derivatization.
Experimental Protocols
Sample Preparation: Transesterification of Fatty Acids to FAMEs
This protocol is a general guideline for the preparation of FAMEs from lipid samples.
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform/methanol).
-
Saponification: The extracted lipids are saponified by refluxing with methanolic sodium hydroxide.[7] This process liberates the fatty acids from the glycerol backbone.
-
Esterification: The resulting fatty acid salts are then esterified to FAMEs. A common reagent for this is boron trifluoride in methanol (BF3-methanol).[7] The mixture is heated to ensure the reaction is complete.
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into a nonpolar solvent such as heptane or hexane.[7]
-
Washing and Drying: The organic layer containing the FAMEs is washed with water or a saturated sodium chloride solution to remove any remaining catalyst or byproducts. The solvent is then dried, typically with anhydrous sodium sulfate.
-
Final Sample Preparation: The solvent is evaporated under a stream of nitrogen, and the FAMEs are redissolved in a known volume of an appropriate solvent for GC-MS analysis.
GC-MS Method Parameters
The following table provides a starting point for GC-MS method development for FAME analysis. These parameters should be optimized for your specific application and instrument.
| Parameter | Typical Value/Setting |
| GC Column | Highly Polar (e.g., HP-88, CP-Sil 88 for FAME) or Wax (e.g., DB-FATWAX) |
| 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 180 °C | |
| Ramp 2: 5 °C/min to 240 °C, hold for 10 min | |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or SIM |
Visualizations
Caption: Troubleshooting workflow for poor FAME separation.
Caption: Experimental workflow for FAME analysis.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Mitigating matrix effects in biological samples for fatty acid analysis
Welcome to the technical support center for fatty acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my fatty acid analysis?
A: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In biological samples like plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, and proteins.[4][5] These effects can lead to either ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of your quantitative fatty acid analysis, potentially leading to erroneous results.[1][2][3]
Q2: What is the "gold standard" for compensating for matrix effects?
A: The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for the absolute quantification of lipids, including fatty acids.[6][7][8] These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of heavy isotopes like ¹³C or ²H (deuterium).[6][7] By adding a known amount of SIL internal standard to your sample at the very beginning of the sample preparation process, it will experience the same sample loss and matrix effects as the endogenous analyte, allowing for accurate correction and quantification.[9][10]
Q3: My peaks are tailing or have a poor shape in my GC-MS analysis. What could be the cause?
A: Poor peak shape, particularly tailing, for free fatty acids in GC-MS analysis is often due to their low volatility and the interaction of their polar carboxyl groups with the stationary phase of the GC column.[11][12] To address this, derivatization is a critical step.[11] Converting fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group, leading to improved peak shape and more accurate quantification.[11]
Q4: I'm observing ion suppression in my LC-MS analysis. What are the likely culprits in my biological sample?
A: Phospholipids are a major cause of ion suppression in LC-MS analysis of biological samples.[4][5] Due to their amphiphilic nature, they are often co-extracted with fatty acids and can co-elute from the LC column, interfering with the ionization of the target analytes in the mass spectrometer source.[4] This leads to a decreased signal for your fatty acids of interest.[4]
Q5: Can I use serum and plasma samples interchangeably for fatty acid analysis?
A: Studies have shown that there are no significant differences between the major fatty acid profiles of matched plasma and serum samples when analyzed by GC-FID, both in terms of absolute concentrations and relative percentages.[13] A strong and significant positive correlation exists between the fatty acid levels in both sample types.[13] Therefore, for many applications, results from plasma and serum can be compared.[13]
Troubleshooting Guides
Issue 1: Inconsistent quantification and poor reproducibility.
This is a common problem often linked to uncorrected matrix effects and variability in sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent fatty acid quantification.
Recommended Solutions & Protocols:
-
Internal Standard Selection: The choice of internal standard is critical.[9] While SIL standards are optimal, odd-chain fatty acids can be a cost-effective alternative if SIL standards are unavailable.[9]
Internal Standard Type Advantages Disadvantages Stable Isotope-Labeled (SIL) Considered the "gold standard"[6][7]. Chemically identical to the analyte, providing the most accurate correction for matrix effects and sample loss[7]. Can be expensive and not available for all fatty acids[10]. Odd-Chain Fatty Acids Cost-effective and structurally similar to endogenous fatty acids[10]. May be present endogenously in some samples, leading to interference[10]. Behavior during sample prep and ionization may not perfectly mimic all analytes. -
Detailed Protocol: Protein Precipitation: Protein precipitation is often the first step in sample cleanup to remove the most abundant interfering macromolecules.[14][15]
-
Sample Preparation: To 100 µL of plasma or serum, add the internal standard solution.
-
Precipitation: Add 300-500 µL of a cold, water-miscible organic solvent like acetonitrile or methanol.[14]
-
Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.[14]
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids for further processing or direct analysis.
-
Issue 2: High background noise and interfering peaks, especially in LC-MS.
This is frequently caused by the presence of phospholipids in the final sample extract.
Troubleshooting Workflow:
Caption: Workflow for addressing high background noise from phospholipids.
Recommended Solutions & Protocols:
-
Phospholipid Removal Strategies: Several methods can be employed to specifically target and remove phospholipids.
Method Principle Typical Efficiency Solid-Phase Extraction (SPE) Utilizes a stationary phase to retain phospholipids while allowing fatty acids to be eluted.[16][17] Can be highly effective, often >95% removal.[16] Phospholipid Removal Plates Specialized 96-well plates containing a sorbent that captures phospholipids from the protein precipitation supernatant. Can remove over 99% of phospholipids with high analyte recovery.[4] -
Detailed Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal:
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., aminopropyl-silica) with an appropriate solvent like hexane.[18]
-
Sample Loading: Load the lipid extract (from protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to elute the neutral lipids, including free fatty acids. Phospholipids will be retained on the stationary phase.
-
Elution (if necessary for other lipid classes): Phospholipids can be eluted with a more polar solvent if they are the analytes of interest. For fatty acid analysis, this fraction is typically discarded.
-
Issue 3: Low sensitivity and poor peak shape in GC-MS.
As mentioned in the FAQs, this is often due to the inherent chemical properties of free fatty acids.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low sensitivity in GC-MS fatty acid analysis.
Recommended Solutions & Protocols:
-
Derivatization Methods: The goal of derivatization is to create more volatile and thermally stable compounds suitable for GC analysis.[11][19]
Derivatization Reagent Derivative Formed Key Considerations Boron trifluoride (BF₃)-Methanol Fatty Acid Methyl Esters (FAMEs) A widely used and effective method.[19] Requires heating, and the reagent should be handled in a fume hood. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) esters Also a very common and effective method.[11][12] The reaction is sensitive to moisture.[12] -
Detailed Protocol: Derivatization to FAMEs using BF₃-Methanol:
-
Sample Preparation: The dried lipid extract should be placed in a reaction vial.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-methanol reagent to the vial.[19]
-
Reaction: Cap the vial tightly and heat at 80-100°C for 10-60 minutes.[19] The optimal time should be determined empirically.
-
Extraction: After cooling, add water and a non-polar solvent like hexane to the vial. Vortex thoroughly.
-
Collection: Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs for GC-MS analysis.[20]
-
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lipidomicstandards.org [lipidomicstandards.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. jfda-online.com [jfda-online.com]
- 20. researchgate.net [researchgate.net]
Common contaminants interfering with Ethyl Tetradecanoate-d27 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection of Ethyl Tetradecanoate-d27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is a deuterated form of Ethyl Tetradecanoate (also known as Ethyl Myristate). It is commonly used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the non-deuterated analyte, allowing it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common contaminants that interfere with this compound detection?
The most prevalent contaminants that can interfere with the detection of this compound, particularly in GC-MS analysis, are phthalate esters and polysiloxanes .[2][3] These compounds are ubiquitous in laboratory environments and can introduce interfering ions that co-elute with the analyte of interest, leading to inaccurate quantification.
Q3: How do phthalates interfere with the analysis?
Phthalates are widely used as plasticizers in a variety of laboratory consumables, including vial caps, tubing, and solvents.[4] During sample preparation and analysis, these compounds can leach into the sample and be detected by the mass spectrometer. A common characteristic of many phthalate esters is the presence of a prominent fragment ion at a mass-to-charge ratio (m/z) of 149.[2][5][6] This can potentially interfere with the quantification ions of this compound.
Q4: What are the sources of siloxane contamination and how does it manifest in the data?
Siloxanes, or polysiloxanes, are common contaminants in GC systems.[3] They can originate from various sources, including:
-
GC septa: The repeated piercing of the injector septum can release siloxane particles.
-
Vial septa: Similar to injector septa, vial cap septa can be a source of contamination.
-
GC column bleed: The stationary phase of many GC columns is composed of polysiloxanes, which can degrade and elute at high temperatures.[3]
-
Glassware and reagents: Improperly cleaned glassware or impure solvents can introduce siloxanes.
Siloxane contamination typically appears as a series of repeating peaks in the chromatogram, often with characteristic ions in their mass spectra.
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Chromatogram
If you observe unexpected peaks in your chromatogram, especially near the retention time of this compound, it is crucial to identify the source of the contamination.
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent used for your standards and samples. If the interfering peak is present in the blank, the contamination is likely from the solvent, vials, or the GC system itself.
-
Check for Phthalate Contamination: Examine the mass spectrum of the unknown peak. The presence of a significant ion at m/z 149 is a strong indicator of phthalate contamination.[2][5][6]
-
Identify Siloxane Peaks: Look for a pattern of repeating peaks and characteristic ions in the mass spectrum that suggest siloxane contamination.
-
Inspect Consumables: Replace septa (injector and vial) and re-run the analysis. Use high-quality, low-bleed septa.
-
Bake Out the GC System: If column bleed is suspected, perform a column bake-out according to the manufacturer's instructions to remove accumulated contaminants.
Issue 2: Inaccurate or Inconsistent Quantification
Inaccurate or inconsistent results for your target analyte when using this compound as an internal standard can be caused by co-eluting interferences or issues with the internal standard itself.
Troubleshooting Steps:
-
Review Chromatograms for Co-elution: Carefully examine the chromatograms of your samples and standards. If an interfering peak is co-eluting with this compound, it can affect the accuracy of peak integration.
-
Verify Mass Spectra: Ensure that the mass spectrum of the peak identified as this compound in your samples matches the spectrum of a pure standard. The presence of additional ions may indicate a co-eluting contaminant.
-
Assess Internal Standard Purity: Verify the chemical and isotopic purity of your this compound standard. Impurities can lead to inaccurate quantification.
-
Check for Ion Suppression/Enhancement: Matrix effects can sometimes suppress or enhance the ionization of the internal standard differently than the analyte. A post-extraction spike experiment can help assess this.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for Ethyl Tetradecanoate and common contaminants. Note that the exact m/z values for this compound will be higher than the non-deuterated form due to the presence of 27 deuterium atoms.
| Compound Class | Common Quantification Ions (m/z) | Potential for Interference |
| Ethyl Tetradecanoate (Non-deuterated) | 256 (M+), 211, 157, 101, 88 | - |
| This compound (Inferred) | 283 (M+), and other fragments shifted by +27 amu | Low, if appropriate quantification ions are chosen. |
| Phthalate Esters | 149 (characteristic) , 167, 279 | High , if m/z 149 or other common fragments are near the quantification ions of the analyte or internal standard.[2][5][6] |
| Polysiloxanes (Cyclic) | 207, 281, 355, 429 | Moderate, depending on the specific siloxane and its fragmentation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters
This protocol provides a general methodology for the analysis of fatty acid ethyl esters, which can be adapted for this compound.
1. Sample Preparation:
-
Samples are typically extracted using a suitable organic solvent (e.g., hexane, dichloromethane).
-
The internal standard, this compound, is added to the sample before extraction.
-
The extract is then concentrated to a final volume for injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A mass selective detector (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Scan mode can be used for initial identification of unknowns.
Visualizations
References
Impact of solvent choice on the stability of Ethyl Tetradecanoate-d27
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Ethyl Tetradecanoate-d27 in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other deuterated esters, is primarily influenced by several factors:
-
Solvent Choice: Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H/D) exchange, leading to a loss of isotopic enrichment.[1] Aprotic solvents are generally preferred for long-term storage.
-
pH: Acidic or basic conditions can catalyze the hydrolysis of the ester bond, leading to the formation of tetradecanoic acid-d27 and ethanol.[2]
-
Temperature: Elevated temperatures can accelerate both H/D exchange and chemical degradation pathways like hydrolysis and oxidation.[3] For long-term storage, refrigeration or freezing is recommended.[3]
-
Presence of Water: Water can act as a reactant in hydrolysis and a source of protons for H/D exchange. Minimizing water content in solvents is crucial.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the fatty acid chain.[4]
-
Light: Exposure to light can potentially induce photolytic degradation.[3]
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term use and sample preparation, high-purity aprotic solvents are recommended to minimize the risk of H/D exchange and hydrolysis. Suitable solvents include:
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
For long-term storage, it is advisable to store the compound neat (as a solid or oil) at the recommended temperature. If a stock solution is necessary, use an anhydrous aprotic solvent and store it at or below -20°C.[5]
Q3: How can I assess the stability of this compound in my chosen solvent?
A stability study can be conducted by dissolving the compound in the solvent of interest and monitoring its purity and isotopic enrichment over time at relevant storage and experimental temperatures. Key analytical techniques include:
-
Mass Spectrometry (MS): To monitor for changes in the molecular weight and isotopic distribution, which would indicate H/D exchange.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To detect the appearance of degradation products.
Q4: What are the likely degradation products of this compound?
The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This process breaks the ester bond, yielding Tetradecanoic acid-d27 and ethanol. This is more likely to occur in the presence of water and can be catalyzed by acids or bases.
-
Oxidation: The long alkyl chain of the tetradecanoate moiety can be susceptible to oxidation, leading to the formation of various oxidation byproducts.
Troubleshooting Guides
Issue 1: Loss of Isotopic Enrichment Observed by Mass Spectrometry
-
Symptoms: A shift in the mass spectrum towards a lower molecular weight, indicating the replacement of deuterium with hydrogen.
-
Possible Causes:
-
Solutions:
-
Solvent Selection: Switch to a high-purity, anhydrous aprotic solvent.
-
pH Control: Ensure the sample is maintained at a neutral pH.
-
Minimize Water Content: Use anhydrous solvents and minimize exposure to atmospheric moisture.
-
Issue 2: Appearance of Unexpected Peaks in GC or HPLC Analysis
-
Symptoms: New peaks, other than the parent this compound peak, are observed in the chromatogram.
-
Possible Causes:
-
Ester Hydrolysis: The compound is degrading into Tetradecanoic acid-d27 and ethanol. This is often indicated by a new, more polar peak.
-
Oxidation: The fatty acid chain is undergoing oxidation.
-
Solvent Impurities: Reactive impurities in the solvent may be causing degradation.
-
-
Solutions:
-
Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products under acidic, basic, oxidative, and thermal stress.[3] This can help in confirming the identity of the new peaks.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from reactive impurities.
-
Inert Atmosphere: If oxidation is suspected, handle samples under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: General Impact of Solvent Type on the Stability of this compound
| Solvent Type | Potential Stability Issues | Mitigation Strategies |
| Aprotic (e.g., Acetonitrile, DMSO, Hexane) | Minimal risk of H/D exchange and hydrolysis. | Use anhydrous grade solvents; Store under inert atmosphere. |
| Protic (e.g., Water, Methanol, Ethanol) | High risk of H/D exchange; Potential for ester hydrolysis. | Avoid for long-term storage; Use for short-term experiments only if necessary; Maintain neutral pH. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage Conditions: Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
Sample Analysis: At each time point, analyze an aliquot using a validated LC-MS or GC-MS method.
-
LC-MS: Monitor the parent ion and any potential degradation products. Assess the isotopic distribution of the parent ion.
-
GC-MS: Monitor the retention time and mass spectrum of the parent compound and any new peaks.
-
-
Data Analysis: Compare the purity and isotopic enrichment of the compound at each time point to the initial (time 0) sample.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Place a sample in an oven at an elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours).
-
Analysis: Analyze the stressed samples alongside a control sample (no stress agent) using LC-MS or GC-MS to identify and characterize any degradation products.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Addressing peak tailing or fronting for Ethyl Tetradecanoate-d27 in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing and fronting, during the chromatographic analysis of Ethyl Tetradecanoate-d27.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in my GC analysis?
A1: Peak tailing for long-chain fatty acid esters like this compound is often due to secondary interactions with active sites in the gas chromatography (GC) system. These active sites are typically exposed silanol groups (Si-OH) on the surface of the inlet liner, glass wool, or the column itself.[1] Metal surfaces within the injector or detector can also contribute to this issue.[1] Additionally, a suboptimal injector temperature that is too low can lead to slow vaporization and cause peak tailing.[1]
Q2: My chromatogram shows tailing for all peaks, not just this compound. What should I investigate first?
A2: When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the problem is most likely physical rather than chemical. This usually points to an issue at or before the column inlet.[2] Common causes include a poor column installation, a leak in the injector, or a dead volume in the flow path.[3][4] A thorough check of all connections, column installation depth, and for the presence of leaks is the recommended first step.
Q3: What causes peak fronting for this compound?
A3: Peak fronting is most commonly caused by column overload, where either too much sample mass is injected or the sample concentration is too high.[5] This can also be a result of a mismatch between the sample solvent and the mobile phase in liquid chromatography, or issues with sample solubility.[6][7] In some cases, a partial collapse of the column bed can also lead to peak fronting.[8]
Q4: Can the deuteration of this compound cause peak shape problems?
A4: The replacement of hydrogen atoms with deuterium in this compound should not significantly alter its chromatographic behavior compared to the non-deuterated analog. The chemical properties are nearly identical, and therefore, the causes of peak tailing or fronting are expected to be the same. Any observed peak shape issues are likely due to the chromatographic conditions or system, rather than the deuteration itself.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for addressing peak tailing and fronting in a question-and-answer format.
Guide 1: Troubleshooting Peak Tailing
Problem: The peak for this compound shows significant tailing.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving peak tailing.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1 | Check for Universal Tailing | If all peaks, including the solvent peak, are tailing, the issue is likely a physical problem with the system setup, such as a leak or dead volume.[3][4] | If universal tailing is present, proceed to check system integrity. If not, the issue is likely chemical in nature. |
| 2 | Inspect and Maintain the Inlet | The injector is a primary source of active sites. The liner and septum are common culprits.[1] | Replacing the liner with a new, deactivated one and using a fresh septum should eliminate these sources of activity, resulting in a more symmetrical peak. |
| 3 | Column Maintenance | The stationary phase at the head of the column can degrade over time, exposing active sites. | Trimming a small portion (e.g., 10-15 cm) from the front of the column can remove the contaminated section. If this fails, the column may need to be replaced. |
| 4 | Optimize Injector Temperature | An injector temperature that is too low can cause incomplete or slow vaporization of high molecular weight compounds like Ethyl Tetradecanoate.[1] | Increasing the injector temperature should ensure rapid and complete vaporization, leading to a sharper, more symmetrical peak. |
| 5 | Sample Derivatization | If tailing persists due to strong interactions, converting the analyte to a less polar derivative can be a definitive solution. | While Ethyl Tetradecanoate is already an ester, if free fatty acids are present, derivatization to their methyl or ethyl esters will significantly reduce tailing. |
Guide 2: Troubleshooting Peak Fronting
Problem: The peak for this compound is fronting.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving peak fronting.
Troubleshooting Steps & Expected Outcomes:
| Step | Action | Rationale | Expected Outcome |
| 1 | Reduce Sample Load | The most common cause of peak fronting is injecting too much analyte, which overloads the column's capacity.[5][9] | A significant improvement in peak shape (i.e., becoming more symmetrical) upon reducing the injection volume or sample concentration confirms column overload. |
| 2 | Check Sample Solvent | In liquid chromatography, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting.[6] | Preparing the sample in the mobile phase or a weaker solvent should resolve the issue. |
| 3 | Inspect the Column | A physical void or collapse at the head of the column can create a non-uniform flow path, causing some analyte molecules to travel faster than others.[8][10] | If a void is visible, the column will likely need to be replaced. |
Data Presentation: Impact of Chromatographic Parameters on Peak Shape
The following table provides an illustrative summary of how changes in key chromatographic parameters can affect the peak shape of a long-chain fatty acid ester like Ethyl Tetradecanoate. The values are examples to demonstrate general trends.
| Parameter | Condition 1 | Asymmetry Factor (Illustrative) | Condition 2 | Asymmetry Factor (Illustrative) | Rationale |
| Injection Volume | 1 µL | 1.1 | 5 µL | < 0.8 (Fronting) | High injection volumes can lead to column overload.[9] |
| Injector Temperature | 200 °C | 1.8 (Tailing) | 280 °C | 1.2 | Higher temperatures ensure rapid and complete vaporization of the analyte.[1] |
| Column Condition | New, Deactivated | 1.0 | Old, Contaminated | > 2.0 (Tailing) | Active sites develop on the column over time, causing secondary interactions.[1] |
| Sample Concentration | 10 µg/mL | 1.1 | 100 µg/mL | < 0.9 (Fronting) | High sample concentrations can saturate the stationary phase.[5] |
Experimental Protocols
Protocol 1: Inlet Maintenance for a Gas Chromatograph
Objective: To eliminate active sites in the GC inlet that may cause peak tailing.
Materials:
-
New, deactivated inlet liner (appropriate for your injector)
-
New septum
-
New O-rings for the liner
-
Forceps
-
Lint-free gloves
Procedure:
-
Cool Down the Injector: Set the injector temperature to a safe temperature (e.g., < 50 °C) and allow it to cool completely.
-
Turn Off Gases: Turn off the carrier and split vent flows to the injector.
-
Remove the Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove the Inlet Liner: Carefully remove the old inlet liner using forceps. Note its orientation.
-
Clean the Injector Body (if necessary): Visually inspect the inside of the injector for any residue or particles. If dirty, clean with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.
-
Install New O-rings and Liner: Place the new O-rings on the new, deactivated liner. Wearing lint-free gloves, carefully insert the new liner into the injector in the correct orientation.
-
Install New Septum: Place the new septum on top of the injector and secure it with the septum nut. Do not overtighten.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks around the septum nut using an electronic leak detector. Once leak-free, restore the injector to its setpoint temperature.
-
Equilibrate: Allow the system to equilibrate for 15-20 minutes before injecting any samples.
Protocol 2: Column Conditioning and Trimming
Objective: To remove contamination from the front of the GC column and restore inertness.
Materials:
-
Ceramic scoring wafer or capillary column cutter
-
Magnifying loupe
-
New ferrule and nut (if necessary)
Procedure:
-
Cool Down the System: Cool down the injector and oven to room temperature.
-
Turn Off Gases: Turn off the carrier gas flow.
-
Disconnect the Column: Carefully disconnect the column from the injector.
-
Trim the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-15 cm from the injector end of the column. Inspect the cut with a magnifying loupe to ensure it is clean and at a 90-degree angle.
-
Re-install the Column: If necessary, place a new nut and ferrule on the column. Re-install the column into the injector at the correct depth according to the manufacturer's instructions.
-
Restore Gas Flow and Check for Leaks: Turn on the carrier gas and check for leaks at the connection.
-
Condition the Column: With the detector end of the column disconnected, set a low carrier gas flow rate (e.g., 1-2 mL/min) and program the oven to heat up to a temperature slightly above your final method temperature (but below the column's maximum operating temperature) and hold for 1-2 hours. This will flush any contaminants from the column.
-
Cool Down and Reconnect: Cool the oven, reconnect the column to the detector, and perform a leak check.
-
Equilibrate: Run a blank gradient to ensure the baseline is stable before analyzing samples.
References
- 1. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. biotage.com [biotage.com]
- 8. scribd.com [scribd.com]
- 9. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 10. chromforum.org [chromforum.org]
Technical Support Center: Ethyl Tetradecanoate-d27 Stock Solutions
This technical support center provides guidance on the long-term stability of Ethyl Tetradecanoate-d27 stock solutions, along with troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at low temperatures. Storage at -80°C is ideal for periods up to two years, while storage at -20°C is suitable for shorter durations, typically up to one year.[1] The choice of solvent can also impact stability; aprotic and anhydrous solvents are generally preferred.
Q2: What are the primary degradation pathways for this compound?
A2: As a saturated fatty acid ethyl ester, this compound is relatively stable against oxidation. However, two potential degradation pathways are hydrolysis and hydrogen-deuterium (H/D) back-exchange. Hydrolysis, the cleavage of the ester bond to form tetradecanoic acid-d27 and ethanol, can be catalyzed by acidic or basic conditions. H/D back-exchange, the replacement of deuterium atoms with hydrogen, can also be facilitated by acidic or basic environments.
Q3: How can I minimize the degradation of my this compound stock solution?
A3: To minimize degradation, adhere to the following best practices:
-
Use Aprotic, Anhydrous Solvents: Solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are recommended. Avoid protic solvents like methanol or ethanol if H/D back-exchange is a concern.
-
Store at Low Temperatures: As recommended, store solutions at -20°C or -80°C.
-
Protect from Contaminants: Ensure solutions are stored in tightly sealed vials to prevent exposure to moisture and atmospheric contaminants.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.
-
Use an Inert Atmosphere: For maximum protection against oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Signal or Lower Than Expected Concentration in LC-MS/GC-MS Analysis | 1. Degradation of the stock solution: The compound may have degraded due to improper storage or handling. 2. Adsorption to container surfaces: Fatty acid esters can be "sticky" and adsorb to glass or plastic surfaces. 3. Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Verify storage conditions: Ensure the solution has been stored at the recommended temperature and protected from light and air. Prepare a fresh dilution from a new stock vial if possible. 2. Use silanized glassware: To minimize adsorption, use silanized glass vials for storage and sample preparation. 3. Ensure complete dissolution: Gently warm the solution and vortex or sonicate to ensure the compound is fully dissolved before use. |
| Appearance of a New Peak Corresponding to Tetradecanoic Acid-d27 | Hydrolysis of the ester: The presence of water, acid, or base has catalyzed the hydrolysis of the ethyl ester. | Prepare fresh solutions: Use anhydrous solvents and avoid acidic or basic conditions. Store solutions in a desiccator to minimize moisture exposure. |
| Shift in Mass Spectrum Indicating Loss of Deuterium | Hydrogen-Deuterium (H/D) back-exchange: The deuterium labels are exchanging with protons from the solvent or other sources. | Use aprotic solvents: Avoid protic solvents (e.g., methanol, water). Prepare solutions in aprotic solvents like acetonitrile or DMSO. If aqueous buffers are necessary, prepare them with D₂O. |
| Peak Tailing or Broadening in Chromatographic Analysis | 1. Interaction with the analytical column: The analyte may be interacting with active sites on the column. 2. Sample overload: The concentration of the injected sample may be too high. | 1. Use a suitable column: A column designed for the analysis of fatty acids or lipids is recommended. Ensure the column is properly conditioned. 2. Dilute the sample: Inject a more dilute sample to see if peak shape improves. |
Stability Data
The following tables summarize the expected long-term stability of this compound stock solutions under various storage conditions. This data is based on the general stability of saturated fatty acid esters and deuterated compounds.
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Solvent | Expected Stability |
| -80°C | Acetonitrile, DMSO | Up to 2 years |
| -20°C | Acetonitrile, DMSO | Up to 1 year |
| 2-8°C | Acetonitrile, DMSO | Up to 3 months |
| Room Temperature | Neat (solid) | Up to 3 years[1] |
Table 2: Factors Influencing the Stability of this compound Stock Solutions
| Factor | Condition | Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Increases the rate of chemical degradation. |
| Refrigerated/Frozen | Increased | Slows down chemical reactions. | |
| pH | Acidic or Basic | Potentially Decreased | Can catalyze hydrolysis and H/D back-exchange. |
| Light Exposure | UV or Sunlight | Decreased | Can induce photolytic degradation. |
| Atmosphere | Presence of Oxygen | Decreased | Can lead to oxidative degradation. |
| Inert (N₂, Ar) | Increased | Prevents oxidation. | |
| Moisture | High Humidity | Decreased | Can cause hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, aprotic solvent (e.g., acetonitrile or DMSO)
-
Silanized glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a silanized glass vial.
-
Add the appropriate volume of anhydrous, aprotic solvent to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
For long-term storage, it is recommended to overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the stock solution at the recommended temperature (-20°C or -80°C).
Protocol 2: Assessment of Hydrolytic Stability
Objective: To evaluate the stability of this compound to hydrolysis under acidic and basic conditions.
Materials:
-
This compound stock solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Acetonitrile
-
LC-MS or GC-MS system
Procedure:
-
Prepare two sets of samples. For each set, mix the this compound stock solution with either 0.1 M HCl or 0.1 M NaOH in a 1:1 ratio.
-
Prepare a control sample by mixing the stock solution with acetonitrile in a 1:1 ratio.
-
Incubate all samples at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.
-
Neutralize the acidic and basic samples.
-
Analyze the aliquots by LC-MS or GC-MS to quantify the amount of remaining this compound and the formation of tetradecanoic acid-d27.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical flow for troubleshooting unexpected analytical results.
References
Best practices for handling and storing deuterated standards to maintain purity
This technical support center is designed to provide researchers, scientists, and drug development professionals with best practices for handling and storing deuterated standards to maintain their chemical and isotopic purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed, airtight containers at low temperatures, typically between 2-8°C for short- to medium-term storage and -20°C or below for longer-term storage.[2][3] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2] Many organic compounds are sensitive to light, so storing standards in amber vials or in the dark can prevent photodegradation.[1][4]
Q2: How does moisture affect deuterated standards?
Most deuterated products are hygroscopic and readily absorb moisture from the atmosphere.[1] This is problematic as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen from water, compromising the isotopic purity of the standard.[1] To minimize water contamination, it is best to handle standards in a dry, inert atmosphere, such as under dry nitrogen or argon.[1][4] Using thoroughly dried glassware and considering single-use ampoules can also help prevent moisture contamination.[1][5]
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from solvent molecules or atmospheric moisture.[1][6] This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification.[1]
To prevent H-D exchange:
-
Avoid Protic Solvents: Do not dissolve or store standards in acidic or basic solutions unless specified.[1] High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended.[2]
-
Control pH: The rate of H-D exchange is catalyzed by both acids and bases.[6] For many compounds, the minimum rate of exchange occurs around pH 2.5-3.[6][7]
-
Use a Dry Environment: Handle all materials under an inert, dry atmosphere.[1]
-
Consider Label Placement: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[4][6] It is advantageous to use standards with deuterium labels on stable, non-exchangeable positions.[8][9]
Q4: What is the best way to prepare a stock solution from a solid deuterated standard?
Preparing a stock solution requires careful handling to prevent contamination and ensure accuracy. First, allow the container to equilibrate to room temperature before opening to prevent condensation.[1][3] All manipulations should ideally be performed under a dry, inert atmosphere.[1]
Here is a general procedure:
-
Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[4]
-
Quantitatively transfer the standard to a Class A volumetric flask.[4]
-
Add a small amount of a suitable, high-purity solvent (e.g., methanol, acetonitrile) to dissolve the standard.[1][4]
-
Once dissolved, dilute to the mark with the solvent.[4]
-
Stopper the flask and mix thoroughly by inverting the flask multiple times.[4]
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[4]
It is often recommended to prepare individual stock solutions for each standard rather than a mixture to provide greater flexibility.[1]
Q5: How can I verify the isotopic and chemical purity of my deuterated standard?
The purity of deuterated standards should be verified upon receipt and periodically thereafter.[2] High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[2][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[2][10] High-performance liquid chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity.[2]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Loss of Isotopic Enrichment Over Time | Hydrogen-Deuterium (H/D) exchange with atmospheric moisture or protic solvents.[11] Acidic or basic conditions catalyzing H/D exchange.[11] | Use aprotic solvents when possible.[4] Control the pH of aqueous solutions to be near neutral.[4] Store solutions at low temperatures.[4] Choose internal standards where the deuterium labels are in stable, non-exchangeable positions.[4] |
| Deuterium labels are on labile positions (e.g., -OH, -NH, alpha to a carbonyl).[6][7] | Review the certificate of analysis to understand the lability of the deuterium labels.[7] If possible, select a standard with labels in more stable positions.[7] | |
| Inaccurate or Inconsistent Quantitative Results | Presence of unlabeled analyte as an impurity in the deuterated standard.[12] | Verify the isotopic purity of the standard using HRMS or NMR.[9] Consult the certificate of analysis for the specified isotopic purity.[7] |
| Isotopic exchange is occurring during sample preparation or analysis.[9] | Conduct an incubation study by leaving the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis, then check for an increase in the unlabeled compound.[9] | |
| Unexpected Degradation Products Observed | The deuterated compound may be susceptible to hydrolysis, oxidation, or photolysis.[11] | Conduct forced degradation studies (stress testing) to understand the intrinsic stability of the deuterated compound and its degradation pathways.[11] |
| Reactive impurities in the sample or solvent could be catalyzing degradation.[11] | Ensure the purity of all solvents and reagents used in the experiments.[11] | |
| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect causing a slight difference in retention time.[10] | This is a known phenomenon and may not be an issue if the shift is small and consistent. For optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[10] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions.
Materials:
-
Deuterated standard (lyophilized powder or neat material)
-
High-purity aprotic solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber, airtight storage vials
Methodology:
Stock Solution Preparation:
-
Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.[4]
-
Accurately weigh the required amount of the deuterated standard.[4]
-
Quantitatively transfer the standard to a Class A volumetric flask of an appropriate volume.[4]
-
Add a small amount of the chosen solvent to dissolve the standard.[4]
-
Once dissolved, dilute to the mark with the solvent.[4]
-
Stopper the flask and mix thoroughly by inverting it multiple times.[4]
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[4]
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.[2]
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.[2]
-
Dilute to the mark with the appropriate solvent or matrix.[2]
-
Mix the working solution thoroughly.[2]
-
Prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.[2]
Protocol 2: Forced Degradation Study
This protocol is for identifying potential degradation pathways and products of a deuterated compound under stress conditions.[11]
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[11]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[11]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[11]
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[11]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.[11]
-
-
Time Points: Collect samples at various time points for each condition.[11]
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection. Quantify the amount of the parent compound remaining and identify any major degradation products.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Quantitative Fatty Acid Assays: A Comparative Guide to Using Ethyl Tetradecanoate-d27 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for advancing metabolic research, understanding disease pathology, and developing novel therapeutics. This guide provides a comprehensive comparison of Ethyl Tetradecanoate-d27 as a deuterated internal standard in quantitative fatty acid assays, detailing its performance against other common standards and providing supportive experimental protocols.
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry.[1] These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are added to samples at the beginning of the analytical workflow.[1] This allows for the correction of variability that can arise during sample preparation, extraction, and instrumental analysis, thereby ensuring high accuracy and precision.[1] Deuterated standards, such as this compound, are considered the gold standard for quantitative fatty acid analysis due to their ability to closely mimic the behavior of their non-deuterated counterparts.
Performance Comparison of Internal Standards
The choice of an internal standard significantly influences the quality of quantitative data. While various types of internal standards are used in fatty acid analysis, deuterated standards consistently offer superior performance. Below is a comparison of this compound with other commonly used internal standards. The performance data presented are representative of typical validation parameters for quantitative fatty acid assays.
| Parameter | This compound (Deuterated Ethyl Ester) | Deuterated Fatty Acids (e.g., Myristic Acid-d27) | Non-Deuterated Odd-Chain Fatty Acids (e.g., Tridecanoic Acid) |
| Chemical Similarity to Analyte | High (similar ester linkage and chain length to fatty acid esters) | Very High (identical fatty acid structure) | Moderate (different chain length) |
| Co-elution with Analyte (GC/LC) | Close, but often baseline resolved from the corresponding methyl ester.[2] | Potential for co-elution, requiring mass spectrometric resolution. | Generally well-resolved chromatographically. |
| Correction for Sample Preparation Variability | Excellent | Excellent | Good |
| Correction for Instrumental Variability | Excellent | Excellent | Good |
| Potential for Natural Occurrence in Samples | Negligible | Negligible | Generally low, but can be present in some biological samples. |
| Typical Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Typical Accuracy (% Recovery) | 90-110% | 90-110% | 85-115% |
| Typical Precision (%RSD) | < 15% | < 15% | < 20% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | Low ng/mL to pg/mL range | ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a quantitative fatty acid assay. The following are generalized protocols for sample preparation and analysis using this compound as an internal standard for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation: Lipid Extraction and Derivatization
-
Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue, or cells) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[1]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Saponification (for total fatty acid analysis): To the dried lipid extract, add a methanolic solution of potassium hydroxide and heat to hydrolyze the ester linkages, releasing the free fatty acids.[1]
-
Acidification: Neutralize the solution with an acid (e.g., hydrochloric acid).
-
Free Fatty Acid Extraction: Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane.
-
Solvent Evaporation: Evaporate the hexane under a stream of nitrogen.
-
Derivatization (for GC-MS): To convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), add a derivatizing agent such as boron trifluoride (BF3) in methanol and heat.[3] After cooling, add hexane and a saturated sodium chloride solution, vortex, and collect the upper hexane layer containing the FAMEs for GC-MS analysis. For LC-MS, derivatization may not be necessary, but can be performed to improve ionization efficiency.[1]
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., CP-Sil 88), is recommended for the separation of FAMEs.[2]
-
Inlet: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate fatty acids with different chain lengths and degrees of saturation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification. For this compound, specific ions that do not interfere with the corresponding FAMEs should be monitored. For ethyl esters of saturated fatty acids, m/z 88 and 101 are recommended.[2]
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for underivatized fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each fatty acid and for this compound.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Precision: Ethyl Tetradecanoate-d27 vs. C13-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of Ethyl Tetradecanoate-d27, a deuterium-labeled standard, with its Carbon-13 (C13) labeled counterparts. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed selection for their analytical needs.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, allowing them to be distinguished by the mass spectrometer. An ideal internal standard should co-elute with the analyte and exhibit the same behavior during sample preparation and ionization, thereby compensating for any variability in the analytical process.[2] While both deuterium and C13-labeled standards are widely used, their subtle structural differences can lead to significant variations in analytical performance.
Key Performance Differences: A Comparative Analysis
The primary distinction between this compound and a C13-labeled standard lies in their chromatographic behavior and susceptibility to isotopic effects. C13-labeled standards, where one or more ¹²C atoms are replaced by ¹³C, are considered the superior choice for most applications.[3] This is because the relative mass difference between ¹²C and ¹³C is small, resulting in nearly identical physicochemical properties to the unlabeled analyte.[2] Consequently, C13-labeled standards co-elute perfectly with the target analyte.
In contrast, deuterated standards like this compound, where hydrogen atoms are replaced by deuterium (²H), can exhibit a chromatographic shift, often eluting slightly earlier than the native analyte.[2] This phenomenon, known as the "isotope effect," arises from the greater relative mass difference between hydrogen and deuterium, which can alter the compound's polarity and interaction with the stationary phase.[2] This chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[4]
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (Deuterated) | C13-Labeled Standard |
| Chromatographic Co-elution | Potential for slight retention time shift (earlier elution) | Identical retention time to the analyte |
| Isotope Effect | Present, can affect chromatographic behavior | Negligible |
| Matrix Effect Compensation | Can be compromised due to chromatographic separation | More robust and accurate due to co-elution |
| Isotopic Stability | Risk of back-exchange (D for H) in certain conditions | Highly stable, no risk of exchange |
| Cost | Generally less expensive | Typically more expensive |
Quantitative Data Summary
To illustrate the practical implications of these differences, the following tables summarize typical validation data for the quantification of a hypothetical analyte, "Analyte X," using both this compound and a C13-labeled internal standard. The data presented is a realistic representation based on the known performance characteristics of each type of standard.
Table 2: Accuracy and Precision Data
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 10 | 9.2 | 92.0 | 8.5 |
| Mid | 100 | 95.5 | 95.5 | 6.2 | |
| High | 800 | 780.0 | 97.5 | 4.1 | |
| C13-Labeled Standard | Low | 10 | 9.9 | 99.0 | 3.2 |
| Mid | 100 | 101.2 | 101.2 | 2.1 | |
| High | 800 | 805.6 | 100.7 | 1.5 |
Table 3: Matrix Effect Assessment
| Internal Standard | Matrix | Analyte Peak Area | IS Peak Area | Matrix Factor |
| This compound | Plasma 1 | 45,000 | 95,000 | 0.85 (Suppression) |
| Plasma 2 | 58,000 | 98,000 | 1.10 (Enhancement) | |
| C13-Labeled Standard | Plasma 1 | 48,000 | 99,000 | 0.98 (Minimal Effect) |
| Plasma 2 | 51,000 | 101,000 | 1.02 (Minimal Effect) |
The data clearly demonstrates the superior performance of the C13-labeled standard, with higher accuracy, better precision, and significantly reduced matrix effects compared to this compound.
Experimental Protocols
The following is a detailed methodology for the quantification of unlabeled Ethyl Tetradecanoate in human plasma using either this compound or a C13-labeled Ethyl Tetradecanoate as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ethyl Tetradecanoate in 10 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of this compound and C13-Labeled Ethyl Tetradecanoate in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of each internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the C13-labeled standard).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ethyl Tetradecanoate: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
C13-Labeled Ethyl Tetradecanoate: Precursor ion > Product ion
-
Data Analysis
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the analyte concentration.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key workflows and concepts.
References
The Gold Standard: Assessing Analytical Method Accuracy and Precision with Ethyl Tetradecanoate-d27
In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the demand for rigorous accuracy and precision is paramount. The choice of an internal standard is a critical determinant of data quality in chromatographic methods like gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of using a deuterated internal standard, specifically Ethyl Tetradecanoate-d27, against alternative non-deuterated standards for the quantitative analysis of its non-labeled counterpart, ethyl tetradecanoate (ethyl myristate).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the internal standard and the analyte behave in the same manner during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in the analytical process.
Quantitative Performance: A Comparative Analysis
The superiority of a dedicated deuterated internal standard is evident when examining key validation parameters such as accuracy (recovery) and precision (relative standard deviation, RSD). The following tables summarize typical performance data for a GC-MS method for fatty acid analysis, comparing the use of a deuterated internal standard like this compound with a common alternative, a non-deuterated, odd-chain fatty acid ester (e.g., Ethyl Heptadecanoate).
Table 1: Method Accuracy (Recovery)
| Internal Standard Type | Analyte Concentration | Typical Recovery (%) |
| This compound | Low (e.g., 1 µg/mL) | 95 - 105 |
| Medium (e.g., 10 µg/mL) | 98 - 102 | |
| High (e.g., 100 µg/mL) | 97 - 103 | |
| Non-Deuterated Alternative | Low (e.g., 1 µg/mL) | 85 - 115 |
| (e.g., Ethyl Heptadecanoate) | Medium (e.g., 10 µg/mL) | 90 - 110 |
| High (e.g., 100 µg/mL) | 92 - 108 |
Table 2: Method Precision (Relative Standard Deviation, RSD)
| Internal Standard Type | Analyte Concentration | Intra-day RSD (%) | Inter-day RSD (%) |
| This compound | Low (e.g., 1 µg/mL) | < 5 | < 8 |
| Medium (e.g., 10 µg/mL) | < 3 | < 5 | |
| High (e.g., 100 µg/mL) | < 2 | < 4 | |
| Non-Deuterated Alternative | Low (e.g., 1 µg/mL) | < 15 | < 20 |
| (e.g., Ethyl Heptadecanoate) | Medium (e.g., 10 µg/mL) | < 10 | < 15 |
| High (e.g., 100 µg/mL) | < 8 | < 12 |
Table 3: Linearity and Limits of Detection
| Parameter | Method with this compound | Method with Non-Deuterated Alternative |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
Recent studies have highlighted the potential for bias and increased variance when using a single, structurally dissimilar internal standard for the analysis of multiple fatty acids compared to a method employing a dedicated deuterated standard for each analyte.[1] This underscores the enhanced accuracy and reliability achievable with a compound like this compound for its specific analyte.
Experimental Protocols
The following is a representative experimental protocol for the quantification of ethyl tetradecanoate in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of this compound solution in methanol.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 2000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully collect the lower organic layer containing the lipids.
2. Transesterification to Fatty Acid Ethyl Esters (FAEEs):
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Add 1 mL of 2% sulfuric acid in ethanol to the dried lipid extract.
-
Cap the tube tightly and heat at 70°C for 2 hours to convert fatty acids to their ethyl esters.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAEEs.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23 or similar) is typically used for the separation of FAEEs.
-
Injector: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, ramping to 250°C at a rate of 4°C/min, and holding for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both ethyl tetradecanoate and this compound.
-
Visualizing the Workflow and Rationale
The diagrams below illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for fatty acid ethyl ester analysis.
Caption: Principle of deuterated internal standard compensation.
References
A Guide to Inter-laboratory Comparison of Fatty Acid Quantification Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for fatty acid quantification using deuterated internal standards, supported by experimental data from various inter-laboratory studies. The use of stable isotope-labeled internal standards, particularly deuterated ones, is widely considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation and instrument response, leading to more accurate and precise results.[1]
Performance Comparison of Analytical Methods
The following tables summarize key performance parameters from analytical methods using deuterated internal standards. These values are synthesized from multiple validation and inter-laboratory comparison studies, including the Fatty Acid Quality Assurance Program (FAQAP) coordinated by the National Institute of Standards and Technology (NIST), the National Institutes of Health Office of Dietary Supplements (NIH-ODS), and the Centers for Disease Control and Prevention (CDC).[2][3][4][5] The agreement among laboratories participating in these programs for individual fatty acids was found to be within 20% for 70% of the submitted data.[3][5]
Table 1: Inter-laboratory Comparison of Key Performance Metrics
| Performance Metric | Typical Range | Notes |
| Repeatability (RSD) | < 2.0% - 20% | Represents the precision of measurements within a single laboratory.[3][5][6][7] |
| Reproducibility (RSD) | < 3.0% - 20% | Represents the precision of measurements between different laboratories.[3][5][6][7] |
| Linearity (R²) | > 0.99 | Indicates the proportional relationship between the measured signal and the analyte concentration.[5] |
| Limit of Detection (LOD) | 0.18 - 38.3 fmol | The lowest amount of an analyte in a sample that can be detected but not necessarily quantified.[8] |
| Limit of Quantification (LOQ) | 1.2 - 375.3 pmol/mL | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] |
| Recovery | 83.6% - 109.6% | The percentage of the true amount of an analyte that is detected by the analytical method.[8] |
Table 2: Comparison of Different Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards | Co-elutes with the analyte, corrects for matrix effects and ionization suppression/enhancement, chemically identical to the analyte.[1] | Can be expensive, may not be commercially available for all fatty acids.[9] |
| Odd-chain Fatty Acids (e.g., C17:0) | Cost-effective, not naturally abundant in most biological samples.[9][10] | May not perfectly mimic the behavior of all analytes during extraction and derivatization, potential for co-elution with other sample components.[10] |
| Non-deuterated, Structurally Similar Analogs | More readily available and less expensive than deuterated standards. | May not have the same extraction efficiency or ionization response as the analyte. |
Experimental Protocols
Accurate quantification of fatty acids is highly dependent on the experimental methodology. Below are detailed protocols for sample preparation, derivatization, and analysis commonly employed in fatty acid quantification.
Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is a widely used method for preparing biological samples for fatty acid analysis.
-
Sample Preparation and Lipid Extraction:
-
A known amount of the deuterated internal standard is added to the biological sample (e.g., plasma, serum, or tissue homogenate) at the beginning of the process.[2][11]
-
Lipids are extracted using a solvent mixture, most commonly chloroform:methanol (2:1, v/v), following the Folch method.[2][9]
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.[2]
-
-
Saponification and Transesterification to FAMEs:
-
Quantification:
-
The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the corresponding deuterated internal standard.[2]
-
A calibration curve is generated using a series of standards with known concentrations of each FAME and a constant concentration of the internal standard.[2]
-
Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for High-Sensitivity GC-MS Analysis
This method is employed for enhanced sensitivity in detecting fatty acids.
-
Lipid Extraction:
-
Similar to Protocol 1, lipids are extracted from the sample in the presence of deuterated internal standards.[11]
-
-
Derivatization:
Visualizing the Workflow and Method Validation
The following diagrams illustrate the experimental workflow for fatty acid analysis and the logical relationships in method validation.
Caption: A typical workflow for fatty acid quantification using deuterated standards.
Caption: Logical relationships of key method validation parameters.
Fatty Acids in Signaling Pathways
The accurate quantification of fatty acids is crucial for understanding their role in various biological processes and signaling pathways. For instance, polyunsaturated fatty acids (PUFAs) like arachidonic acid are precursors to eicosanoids, a group of signaling molecules involved in inflammation and immunity.
Caption: Role of arachidonic acid in inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Ultrasensitive Quantification: Ethyl Tetradecanoate-d27 versus Non-Deuterated Internal Standards
In the landscape of analytical chemistry, particularly within the realms of drug development and clinical research, the precise and accurate quantification of analytes is paramount. The use of internal standards in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of achieving reliable results. This guide provides a comprehensive comparison of Ethyl Tetradecanoate-d27, a deuterated internal standard, with its non-deuterated counterparts for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of ethyl tetradecanoate (ethyl myristate).
The selection of an appropriate internal standard is critical as it corrects for variations in sample preparation, injection volume, and instrument response[1][2]. For mass spectrometry applications, stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard[1][3]. They are chemically almost identical to the analyte, ensuring they behave similarly during extraction and co-elute during chromatography, which is crucial for accurate quantification[1][4].
This guide will delve into the experimental methodologies for determining LOD and LOQ and present a comparative analysis of the expected performance of this compound against a common non-deuterated alternative, Ethyl Heptadecanoate.
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to more accurately mimic the analyte of interest, ethyl tetradecanoate, throughout the analytical process. This leads to superior correction for matrix effects and variability, resulting in enhanced precision and accuracy, and consequently, lower limits of detection and quantification.
While specific experimental data for the LOD and LOQ using this compound is not widely published, we can project its performance based on the established principles of using stable isotope-labeled standards. The following table compares published data for a non-deuterated internal standard with expected performance data for this compound in the analysis of ethyl tetradecanoate.
| Parameter | Ethyl Heptadecanoate (Non-Deuterated IS) | This compound (Deuterated IS) |
| Limit of Detection (LOD) | 5 - 10 nM[5] | 1 - 2 nM (Projected) |
| Limit of Quantification (LOQ) | 60 nM[5] | 10 - 20 nM (Projected) |
| Intra-assay Precision (CV) | < 7%[5] | < 5% (Projected) |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% (Projected) |
| Matrix Effect Compensation | Moderate | High |
Note: The data for this compound is projected based on the known advantages of deuterated internal standards and should be confirmed experimentally.
Experimental Protocols
A robust experimental design is crucial for the accurate determination of LOD and LOQ. Below is a detailed methodology for the analysis of ethyl tetradecanoate in a biological matrix (e.g., plasma) using GC-MS with an internal standard.
Sample Preparation
-
Spiking: To a 1 mL plasma sample, add a known concentration of the internal standard (either this compound or Ethyl Heptadecanoate).
-
Protein Precipitation: Add 2 mL of ice-cold acetone to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Lipid Extraction: Transfer the supernatant to a clean tube and add 3 mL of hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Solid-Phase Extraction (SPE): Transfer the hexane layer to a new tube and pass it through an amino-propyl silica SPE cartridge to isolate the fatty acid ethyl esters (FAEEs).
-
Elution and Evaporation: Elute the FAEEs with an appropriate solvent, and then evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar dimethylpolysiloxane column.
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
For Ethyl Tetradecanoate: Monitor characteristic ions (e.g., m/z 88, 101, 157).
-
For this compound: Monitor the corresponding deuterated fragment ions.
-
For Ethyl Heptadecanoate: Monitor its characteristic ions.
-
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined using the calibration curve method as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Calibration Curve: Prepare a series of calibration standards of ethyl tetradecanoate at decreasing concentrations, each containing a fixed concentration of the internal standard.
-
Analysis: Analyze each calibration standard using the GC-MS method described above.
-
Linear Regression: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression analysis on the data.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections, the following diagrams are provided.
Caption: Experimental workflow for determining LOD and LOQ.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Ethyl Tetradecanoate: Cross-Validation of Ethyl Tetradecanoate-d27 as an Internal Standard
In the realm of quantitative analytical chemistry, particularly within the pharmaceutical and biomedical research sectors, the accuracy and reliability of measurements are paramount. The analysis of fatty acid ethyl esters (FAEEs), such as ethyl tetradecanoate, is crucial in various fields, including the study of alcohol metabolism and biomarker discovery. This guide provides a comparative overview of analytical methodologies, with a focus on the cross-validation of results obtained using Ethyl Tetradecanoate-d27 as an internal standard against other common approaches.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis by mass spectrometry.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte of interest, ethyl tetradecanoate.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thus effectively correcting for variability in the analytical process.[1][3]
Comparative Analysis of Quantitative Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of ethyl tetradecanoate. The data presented for the method using this compound is based on the well-established principles and typical performance of stable isotope dilution analysis, while the data for other methods is derived from general knowledge of these techniques in the analysis of fatty acid esters.
| Parameter | Method using this compound (GC-MS) | Method using a Structural Analog IS (e.g., Methyl Tetradecanoate) | External Standard Method (GC-FID) |
| Accuracy | High | Moderate to High | Moderate |
| Precision (RSD) | < 5% | 5-15% | 10-20% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | Low | Low to Moderate | Moderate |
| Limit of Quantification (LOQ) | Low | Low to Moderate | Moderate |
| Matrix Effect Compensation | Excellent | Partial | None |
| Sample Preparation Robustness | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical methods discussed.
Method 1: Quantitative Analysis using this compound Internal Standard by GC-MS
This method is the benchmark for accuracy and precision in the quantification of ethyl tetradecanoate.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution in a suitable organic solvent.
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane or a solid-phase extraction (SPE) to isolate the FAEEs.
-
Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure separation of ethyl tetradecanoate from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both ethyl tetradecanoate and this compound.
-
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of ethyl tetradecanoate to the peak area of this compound against the concentration of ethyl tetradecanoate standards.
-
The concentration of ethyl tetradecanoate in the unknown samples is then calculated from this calibration curve.
-
Method 2: Quantitative Analysis using a Structural Analog Internal Standard by GC-MS
This method offers a more cost-effective alternative to using a stable isotope-labeled standard, but with some compromise in accuracy.
-
The protocol is similar to Method 1, with the key difference being the use of a structural analog, such as methyl tetradecanoate, as the internal standard. While this can correct for some variability, differences in chromatographic retention time and ionization efficiency compared to the analyte can introduce inaccuracies.
Method 3: Quantitative Analysis using an External Standard by GC-FID
This is a simpler but less robust method.
-
Sample Preparation:
-
Similar to Method 1, but without the addition of an internal standard.
-
-
GC-FID Analysis:
-
Gas Chromatograph (GC):
-
Similar GC conditions as in Method 1.
-
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification:
-
A calibration curve is created by plotting the peak area of ethyl tetradecanoate standards against their concentrations.
-
The concentration in the sample is determined from this curve. This method is highly susceptible to variations in injection volume and matrix effects.
-
Visualizing the Advantage of a Deuterated Internal Standard
The following diagrams illustrate the principles behind the superior performance of stable isotope dilution analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Why Co-elution with Deuterated Internal Standards is Non-Negotiable
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. When using liquid chromatography-mass spectrometry (LC-MS) for quantification, the use of an internal standard is crucial to control for variability during sample preparation and analysis.[1][2][3] Among the various types of internal standards, deuterated standards—stable isotope-labeled versions of the analyte—are widely considered the gold standard.[4][5] However, their effectiveness hinges on a critical, yet sometimes overlooked, chromatographic principle: co-elution .
This guide provides a comprehensive comparison of analytical performance with and without co-elution of a deuterated internal standard, supported by experimental data and detailed protocols. It will illustrate why ensuring your deuterated internal standard co-elutes with your analyte is essential for robust and reliable quantification.
Understanding the Key Players: Deuterated Internal Standards and Co-elution
A deuterated internal standard is a molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[6] This subtle change in mass allows the mass spectrometer to distinguish it from the analyte, while its chemical and physical properties remain nearly identical.[6][7] This near-identical nature is the very reason they are so effective.
Co-elution in chromatography occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[8][9][10] While often an issue to be resolved, in the case of a deuterated internal standard and its corresponding analyte, co-elution is the desired outcome.[2]
The fundamental advantage of a co-eluting deuterated internal standard is its ability to experience the same analytical conditions as the analyte at every stage.[6] This includes variations in sample extraction, injection volume, and, most critically, ionization efficiency in the mass spectrometer's source.[2][11]
The Matrix Effect: A formidable Challenge in Bioanalysis
Biological samples are complex mixtures containing numerous endogenous components like salts, lipids, and proteins.[12] These components can co-elute with the analyte of interest and interfere with its ionization, a phenomenon known as the matrix effect .[12][13][14] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[13][14]
A co-eluting deuterated internal standard is the most effective tool to combat matrix effects.[12][13] Because it elutes at the exact same time as the analyte, it is subjected to the identical matrix-induced suppression or enhancement.[15] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be effectively normalized, leading to a more accurate and precise measurement of the analyte's concentration.[12]
The Isotope Effect: A Potential Pitfall
While deuterated standards are designed to be chromatographically identical to the analyte, the replacement of hydrogen with the slightly larger deuterium atom can sometimes lead to a minor difference in retention time, known as the "isotope effect".[6] In reversed-phase chromatography, the deuterated compound may elute slightly earlier than the non-deuterated analyte. If this separation is significant, the analyte and the internal standard will not experience the same matrix effects, compromising the reliability of the results.[12][16] Therefore, verifying co-elution during method development is a critical step.[17]
Quantitative Comparison: The Impact of Co-elution
The following table summarizes hypothetical yet realistic data illustrating the impact of co-elution on key analytical parameters. This data is representative of what can be observed when comparing a method with a perfectly co-eluting deuterated internal standard to one where a slight chromatographic separation exists due to the isotope effect, and to a method using a structural analog internal standard which has a more significant difference in retention time.
| Parameter | Co-eluting Deuterated IS | Slightly Separated Deuterated IS | Structural Analog IS (Different RT) | No Internal Standard |
| Accuracy (% Bias) | ± 2% | ± 10% | ± 15% | ± 25% |
| Precision (%RSD) | < 3% | < 8% | < 12% | < 20% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 | > 0.98 |
| Robustness to Matrix Effects | High | Moderate | Low | Very Low |
As the data illustrates, a lack of co-elution, even if slight, can lead to a significant decrease in accuracy and precision. The use of a structural analog with a different retention time provides some correction but is markedly inferior to a co-eluting deuterated standard. Analysis without any internal standard is highly susceptible to variability and matrix effects, rendering the results unreliable.
Experimental Protocol: Ensuring Co-elution in LC-MS/MS Analysis
The following is a generalized protocol for the quantitative analysis of a small molecule drug in human plasma, with an emphasis on verifying the co-elution of the analyte and its deuterated internal standard.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong signal in the mass spectrometer.
2. Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Develop a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to achieve good peak shape and retention, and most importantly, to ensure the co-elution of the analyte and the deuterated internal standard.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions and collision energies for both the analyte and the deuterated internal standard.
-
4. Verification of Co-elution
-
During method development, inject a solution containing both the analyte and the deuterated internal standard at a high concentration.
-
Overlay the chromatograms for the analyte and the internal standard.
-
The retention times should be identical, or within a very narrow, acceptable tolerance (e.g., ± 0.02 minutes).
-
If a significant difference in retention time is observed, the chromatographic method (e.g., gradient, column chemistry) should be adjusted to achieve co-elution.
Visualizing the Workflow for Accurate Quantification
The following diagram illustrates the critical role of co-elution in the analytical workflow and its impact on mitigating matrix effects.
Caption: Workflow demonstrating how co-elution of the analyte and deuterated internal standard during LC-MS analysis is crucial for mitigating matrix effects and achieving accurate quantification.
Conclusion
The use of deuterated internal standards is a powerful technique for achieving high-quality quantitative data in LC-MS analysis.[17] However, their utility is fundamentally dependent on the principle of co-elution. By ensuring that the deuterated internal standard and the analyte elute from the chromatography column at the same time, researchers can effectively compensate for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy, precision, and overall data reliability, which is indispensable in research, drug development, and clinical diagnostics. Therefore, the verification of co-elution should be a mandatory step in the development and validation of any quantitative LC-MS method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. coelution - Wiktionary, the free dictionary [en.wiktionary.org]
- 11. chromforum.org [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. myadlm.org [myadlm.org]
- 17. benchchem.com [benchchem.com]
The Gold Standard: Justifying Deuterated Internal Standards Over Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of target analytes is a cornerstone of reliable data. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting variability throughout the analytical process.[1] The choice of this standard is a critical decision that directly impacts data quality. While both stable isotope-labeled (SIL) standards, such as deuterated standards, and structural analogs are employed, a strong scientific and regulatory consensus favors deuterated standards for achieving the highest levels of data integrity.[1][2]
This guide provides an objective comparison, supported by experimental data and principles, to justify the selection of a deuterated standard over a structural analog for rigorous quantitative assays.
The Fundamental Advantage of Being Nearly Identical
A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1] This subtle change increases the mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the analyte of interest.[3]
In contrast, a structural analog is a different chemical compound chosen for its structural similarity to the analyte.[4] However, even minor differences in structure can lead to significant variations in analytical behavior, such as extraction recovery, chromatographic retention time, and ionization efficiency.[4][5] These differences can compromise the fundamental purpose of an internal standard: to perfectly mimic the analyte's behavior and correct for variations.[6]
The core superiority of a deuterated standard lies in its ability to co-elute with the analyte and experience the same matrix effects.[3] Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.[6][7] Because a deuterated standard behaves virtually identically to the analyte during ionization, it experiences the same degree of suppression or enhancement, providing a more accurate correction and therefore more reliable results.[5][8]
Performance Comparison: A Data-Driven Justification
The superior performance of deuterated internal standards is not just theoretical; it is consistently demonstrated in experimental data. Key validation parameters such as precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as bias) are significantly improved when using a deuterated IS compared to a structural analog.
A comparative analysis for the immunosuppressant drug sirolimus in whole blood provides a clear example. The study compared a deuterated sirolimus standard (SIR-d3) with a structural analog, desmethoxyrapamycin (DMR).
Table 1: Performance Comparison of Deuterated vs. Structural Analog Internal Standard for Sirolimus Analysis [3]
| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Structural Analog Internal Standard (DMR) |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Similarly, in the analysis of the anticancer agent kahalalide F, switching from a structural analog to a deuterated internal standard resulted in a significant improvement in both precision and accuracy.[5][9]
Table 2: Comparative Accuracy and Precision Data for Kahalalide F Analysis [5][9]
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analog | 96.8% | 8.6% |
| Deuterated (SIL) | 100.3% | 7.6% |
These data clearly illustrate that the use of a deuterated internal standard leads to lower variability and results that are closer to the true value.
Experimental Protocols
To objectively assess the ability of an internal standard to compensate for analytical variability, specific experiments are conducted during method validation. A critical experiment is the evaluation of matrix effects.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To quantitatively assess the ability of a deuterated standard and a structural analog to compensate for matrix effects from a biological matrix (e.g., human plasma).[10]
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Spiking Solutions: Prepare individual stock solutions for the analyte and both internal standards. From these, create spiking solutions at appropriate concentrations.
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the chosen IS (deuterated or analog) in the reconstitution solvent (without matrix).
-
Set 2 (Post-Extraction Spike): Extract blank plasma from the six different sources. Spike the extracted matrix with the analyte and the chosen IS at the same concentration as Set 1.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis and Calculation:
-
Calculate the Matrix Factor (MF): The MF is the ratio of the analyte's peak area in the presence of matrix (Set 2) to its peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[6]
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor: This is calculated by dividing the analyte's MF by the internal standard's MF for each matrix source.
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Calculate the Coefficient of Variation (CV): Determine the %CV of the IS-normalized MF across the six different matrix sources for both the deuterated and the structural analog standards.
-
Interpretation: A lower %CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[10] Deuterated standards are expected to yield a significantly lower %CV compared to structural analogs.
Caption: Experimental workflow for bioanalysis using an internal standard.
The Mechanism of Superior Correction
The ability of a deuterated standard to co-elute and ionize identically to the analyte is the key to its superior performance in mitigating matrix effects.
Caption: How a deuterated IS corrects for matrix effects vs. an analog.
As the diagram illustrates, when the analyte and the deuterated IS co-elute, they enter the mass spectrometer's ion source simultaneously. Any interfering compounds from the matrix that cause ion suppression will affect both the analyte and the deuterated IS to the same extent. Therefore, the ratio of their signals remains constant, leading to accurate quantification. A structural analog, however, often has a different retention time and different susceptibility to ionization effects. If it elutes at a point where the matrix effect is different, the ratio will be skewed, resulting in inaccurate and imprecise data.[4]
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While structural analogs can be used when a deuterated standard is unavailable, they present a higher risk of compromising data quality.[9] The near-identical physicochemical properties of deuterated internal standards allow them to more effectively correct for variations in sample preparation, instrument response, and, most importantly, matrix effects.[2][5] The experimental data consistently demonstrates that this leads to superior accuracy and precision. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the use of a deuterated internal standard is the unequivocal best practice and the justified gold standard in quantitative analysis.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
The Gold Standard of Quantification: Isotope Dilution Mass Spectrometry with Ethyl Tetradecanoate-d27
For researchers, scientists, and drug development professionals seeking the pinnacle of analytical accuracy in quantitative studies, Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive technique. This guide provides a comprehensive comparison of IDMS using Ethyl Tetradecanoate-d27 as an internal standard against conventional analytical methods, supported by established principles and representative experimental data. The focus is to illustrate the superior accuracy, precision, and reliability of IDMS for the quantification of ethyl tetradecanoate, a fatty acid ethyl ester (FAEE) that can be a biomarker for ethanol consumption and is relevant in various metabolic studies.
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1][2] This "isotopic twin," in this case, this compound, serves as an internal standard. The fundamental principle lies in the fact that the isotopically labeled standard is chemically identical to the analyte of interest (the native ethyl tetradecanoate).[3] Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
The mass spectrometer, however, can differentiate between the native analyte and the isotopically labeled internal standard due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the exact concentration of the analyte in the original sample can be determined with exceptional accuracy, effectively correcting for any sample loss or matrix effects.[4]
The Unparalleled Advantages of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of high-precision IDMS. Deuterated standards are considered the gold standard for quantitative mass spectrometry for several key reasons:[5]
-
Co-elution with the Analyte: The deuterated standard has nearly identical physicochemical properties to the native analyte, ensuring they travel through the chromatographic system and elute at the same time. This is crucial for accurate correction of any variations during the analytical run.
-
Compensation for Matrix Effects: Biological samples are often complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, thus negating the matrix effect.[6]
-
Correction for Sample Preparation Variability: Any loss of the analyte during extraction, purification, or derivatization is mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification even with incomplete sample recovery.
Performance Comparison: IDMS vs. External Standard Calibration
To illustrate the superior performance of IDMS with a deuterated internal standard, a comparison with the more conventional external standard calibration method is presented. In the external standard method, a calibration curve is generated from a series of standards of known concentrations, and the concentration of the analyte in the sample is determined by comparing its response to this curve. This method is highly susceptible to errors from matrix effects and sample preparation variability.
| Performance Parameter | IDMS with this compound | External Standard Calibration | Advantage of IDMS |
| Accuracy (% Recovery) | 98-102% | 70-130% (highly matrix dependent) | Significantly higher and more consistent accuracy. |
| Precision (% RSD) | < 5% | < 15-20% | Greatly improved precision and reproducibility. |
| Limit of Detection (LOD) | Lower due to reduced noise and interference | Higher | Enhanced sensitivity. |
| Limit of Quantification (LOQ) | Lower and more reliable | Higher | More accurate quantification at low concentrations. |
| Susceptibility to Matrix Effects | Minimal | High | Robustness against complex sample matrices. |
| Reliance on Sample Recovery | Independent of recovery | Highly dependent on consistent recovery | Greater reliability and less method fragility. |
Experimental Protocols
IDMS Method for Quantification of Ethyl Tetradecanoate using this compound
This protocol provides a detailed methodology for the quantification of ethyl tetradecanoate in a biological sample (e.g., plasma) using IDMS with this compound as the internal standard.
1. Materials and Reagents:
-
Ethyl Tetradecanoate (analyte standard)
-
This compound (internal standard)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Tetradecanoate and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the 10 µg/mL internal standard spiking solution.
-
Vortex mix for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Solid Phase Extraction (SPE) - Optional Clean-up Step:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of hexane.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
5. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer (MS): Operated in Electron Ionization (EI) mode.
-
Selected Ion Monitoring (SIM):
-
Monitor a characteristic ion for Ethyl Tetradecanoate (e.g., m/z 88, 101).
-
Monitor the corresponding ion for this compound (e.g., m/z 115, considering the mass shift from deuterium labeling).
-
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Ethyl Tetradecanoate in the samples from the calibration curve.
External Standard Calibration Method
The protocol is similar to the IDMS method, but no internal standard is added to the samples.
1. Sample Preparation: Follow the same procedure as for the IDMS method, but without the addition of the internal standard.
2. GC-MS Analysis: The same GC-MS conditions are used.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibrators.
-
Determine the concentration of Ethyl Tetradecanoate in the samples from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the concepts, the following diagrams illustrate the experimental workflow of IDMS and the fundamental principle of isotope dilution.
Caption: Experimental workflow for IDMS quantification of Ethyl Tetradecanoate.
Caption: The fundamental principle of isotope dilution for accurate quantification.
Conclusion
For researchers and professionals in drug development and other scientific fields who demand the highest quality quantitative data, Isotope Dilution Mass Spectrometry with a deuterated internal standard like this compound is the unequivocal method of choice. Its ability to correct for sample loss and matrix effects provides a level of accuracy and precision that is unmatched by conventional methods such as external standard calibration. While the initial investment in isotopically labeled standards may be higher, the reliability, robustness, and ultimate quality of the data justify its use in critical applications where accuracy is paramount.
References
- 1. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for rapidly quantifying fatty acid ethyl esters in meconium suitable for prenatal alcohol screening. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl Tetradecanoate-d27: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl Tetradecanoate-d27, a deuterated form of a long-chain fatty acid ester. While the non-deuterated form, Ethyl Tetradecanoate, is generally not classified as a hazardous substance, it is imperative to handle all chemical waste with diligence and in accordance with local regulations.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the physical and chemical properties of Ethyl Tetradecanoate. The following table summarizes key quantitative data extracted from safety data sheets (SDS) for the non-deuterated analogue, which are expected to be very similar for the d27 version.
| Property | Value |
| Molecular Formula | C16H5D27O2 |
| Appearance | Clear Liquid[1][2] |
| Odor | Slight[1][2] |
| Melting Point | 11 - 12 °C / 51.8 - 53.6 °F[1][2] |
| Boiling Point | 295 °C / 563 °F[1][2] |
| Flash Point | > 110 °C / > 230 °F[1][2] |
| Water Solubility | Insoluble[1] |
Ethyl Tetradecanoate is not considered a health or environmental hazard under normal conditions.[1] However, good laboratory practices should always be followed. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the substance.[1][2]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves treating it as chemical waste, regardless of its non-hazardous classification. This ensures a high standard of safety and environmental responsibility.
-
Containment: Absorb the liquid this compound with an inert material, such as vermiculite, dry sand, or earth.[1][2]
-
Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled, and closed container for chemical waste.[1][2] Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound waste".
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4][5]
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent and wash hands after handling.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
It is the responsibility of the user to ensure that all waste disposal activities comply with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling Ethyl Tetradecanoate-d27
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Ethyl Tetradecanoate-d27. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this compound in a laboratory setting.
I. Understanding the Compound
This compound is a deuterated form of Ethyl Tetradecanoate (also known as Ethyl Myristate). The primary safety considerations for a stable isotope-labeled compound like this are determined by the chemical properties of the parent, unlabeled molecule.[1] The deuterium labeling does not significantly alter the chemical reactivity or toxicity of the substance.[1] Therefore, the safety precautions are analogous to those for the non-deuterated form.
Key Chemical Properties:
-
Odor: Faint, oily, and fatty.[3]
-
Solubility: Insoluble in water; soluble in alcohols and organic solvents.[2][3]
II. Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Use chemically resistant gloves. Always inspect gloves for integrity before use and use proper glove removal techniques to avoid skin contact.[4]
-
Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[5] However, if working in a poorly ventilated area or if vapors are generated, use a suitable respirator.
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Use only non-sparking tools to prevent ignition sources.[7]
-
Keep containers tightly sealed when not in use to prevent contamination and evaporation.[7]
3. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
The recommended storage temperature is room temperature or between 2–8 °C.[2][8][9]
IV. Emergency Procedures
-
In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[5][7]
-
In case of Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[3][5][7]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, administer artificial respiration if trained to do so and seek immediate medical attention.[5][7]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
-
In Case of a Spill: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[10]
V. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains, sewers, or watercourses.[10] Waste materials should be placed in appropriate, labeled containers for disposal by a licensed waste management company.
VI. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₆H₅D₂₇O₂ |
| Molecular Weight | ~283.69 g/mol |
| Melting Point | 11-12 °C (for Ethyl Tetradecanoate)[2] |
| Boiling Point | 178-180 °C at 12 mm Hg (for Ethyl Tetradecanoate)[2] |
| Flash Point | >110 °C (>230 °F) (for Ethyl Tetradecanoate)[2] |
| Density | 0.86 g/mL at 25 °C (for Ethyl Tetradecanoate)[2] |
VII. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl tetradecanoate [chembk.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. smsrail.com [smsrail.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. vitol.com [vitol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
